molecular formula C13H10ClFN2O B2660222 2-amino-N-(2-chloro-4-fluorophenyl)benzamide CAS No. 926225-35-6

2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Cat. No.: B2660222
CAS No.: 926225-35-6
M. Wt: 264.68
InChI Key: HTLFFIVHQKHSRW-UHFFFAOYSA-N
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Description

2-amino-N-(2-chloro-4-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C13H10ClFN2O and its molecular weight is 264.68. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(2-chloro-4-fluorophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2-chloro-4-fluorophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-(2-chloro-4-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLFFIVHQKHSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Histone Deacetylase (HDAC) Inhibition Mechanism of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Histone deacetylases (HDACs) represent a class of enzymes crucial to the epigenetic regulation of gene expression. Their primary function involves the removal of acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression.[1][2] The aberrant activity of HDACs is implicated in the pathophysiology of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3][4] Benzamide derivatives have emerged as a significant class of HDAC inhibitors, with several compounds advancing to clinical trials and regulatory approval.[5] This guide provides a detailed technical overview of the HDAC inhibition mechanism of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide and its closely related analogs, with a focus on their molecular interactions, biological consequences, and the methodologies used for their characterization.

The Benzamide Pharmacophore and Mechanism of HDAC Inhibition

The classical pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. In the case of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide and its derivatives, the o-aminobenzamide moiety serves as the critical ZBG. This group chelates the zinc ion located at the base of the active site pocket of zinc-dependent HDACs (Classes I, II, and IV), which is essential for the deacetylation reaction.[6] The linker and cap groups contribute to the inhibitor's potency, isoform selectivity, and pharmacokinetic properties by forming additional interactions with residues lining the catalytic tunnel and at the rim of the active site.

The inhibitory action of these benzamide derivatives is rooted in their ability to mimic the substrate and bind tightly to the active site of HDAC enzymes. This binding prevents the natural substrate, an acetylated lysine residue, from accessing the catalytic machinery, thereby preserving the acetylated state of histones and other non-histone proteins. The sustained hyperacetylation of histones leads to a more open chromatin structure, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

HDAC_Inhibition_Mechanism cluster_0 HDAC Active Site cluster_1 Benzamide Inhibitor HDAC HDAC Enzyme Zinc Zn²⁺ Ion Active_Site_Pocket Catalytic Pocket ZBG Zinc-Binding Group (o-aminobenzamide) ZBG->Zinc Chelation Linker Linker ZBG->Linker Inhibition Inhibition of Deacetylation Cap_Group Cap Group (2-chloro-4-fluorophenyl) Linker->Cap_Group Cap_Group->Active_Site_Pocket Downstream_Effects Inhibitor 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (or analog) HDAC1_2_3 HDAC Class I (HDAC1, 2, 3) Inhibitor->HDAC1_2_3 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC1_2_3->Histone_Acetylation Blocks Deacetylation Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 Increased p21 Expression Gene_Expression->p21 Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest Antitumor Antitumor Activity Cell_Cycle_Arrest->Antitumor Apoptosis->Antitumor

Caption: Signaling pathway illustrating the downstream effects of Class I HDAC inhibition by benzamide derivatives.

Experimental Protocols for Characterization

The evaluation of novel HDAC inhibitors like 2-amino-N-(2-chloro-4-fluorophenyl)benzamide involves a series of in vitro and cell-based assays.

In Vitro HDAC Activity Assay

This assay directly measures the enzymatic activity of purified HDAC isoforms in the presence of the test compound. Fluorogenic or colorimetric substrates are commonly used. [7][8][9] Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3). [7] * Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). [7][10] * Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction).

    • Test compound dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the diluted compound to the wells of the microplate. Include a positive control (a known HDAC inhibitor like Trichostatin A or SAHA) and a negative control (DMSO vehicle).

    • Add the HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and incubate for a further period (e.g., 60 minutes) at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15-30 minutes at 37°C.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using appropriate software.

HDAC_Assay_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound add_compound Add compound to 96-well plate prep_compound->add_compound add_enzyme Add HDAC enzyme and incubate add_compound->add_enzyme add_substrate Add fluorogenic substrate and incubate add_enzyme->add_substrate add_developer Add developer solution add_substrate->add_developer read_fluorescence Measure fluorescence add_developer->read_fluorescence calculate_ic50 Calculate % inhibition and IC50 value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical in vitro fluorometric HDAC activity assay.

Western Blot Analysis of Histone Acetylation

This technique is used to assess the effect of the inhibitor on the acetylation status of histones in cultured cells. [11][12][13] Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HCT-116, MCF-7) to approximately 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Lyse the cells using a hypotonic lysis buffer. * Isolate the nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl) or a high-salt extraction method. * Determine the protein concentration of the histone extracts using a Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Due to their small size, a higher percentage gel (e.g., 15%) is recommended.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane. [11][14] * Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or another loading control like β-actin. [12][13]

Cell Viability and Antiproliferative Assays

These assays determine the effect of the HDAC inhibitor on the proliferation and survival of cancer cells. The MTT or Alamar Blue assays are commonly employed. [10][15] Step-by-Step Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion

2-amino-N-(2-chloro-4-fluorophenyl)benzamide belongs to a promising class of benzamide-based HDAC inhibitors. Based on the extensive data available for its close analogs, it is predicted to act as a selective inhibitor of Class I HDACs. The core mechanism involves the chelation of the active site zinc ion by the o-aminobenzamide moiety, leading to the inhibition of histone deacetylation. This primary action results in chromatin relaxation, altered gene expression, and the induction of anti-cancer cellular responses, including cell cycle arrest and apoptosis. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of this and other novel HDAC inhibitors, facilitating their progression in the drug discovery and development pipeline.

References

  • Design and Synthesis of Novel N ‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Chen, Y., Feng, J., Hu, Y., Wang, X., Song, W., & Zhang, L. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry, 8. Retrieved February 19, 2026, from [Link]

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2019). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 3650-3668. Retrieved February 19, 2026, from [Link]

  • Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. (2021). Journal of Medicinal Chemistry, 64(23), 17267-17284. Retrieved February 19, 2026, from [Link]

  • HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2022). Molecules, 27(3), 715. Retrieved February 19, 2026, from [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). RSC Medicinal Chemistry, 15(5), 1544-1558. Retrieved February 19, 2026, from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. (2022). Planta Medica. Retrieved February 19, 2026, from [Link]

  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi). (2020). International Journal of Molecular Sciences, 21(13), 4758. Retrieved February 19, 2026, from [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Amino-aryl-benzamide compounds and methods of use thereof. (n.d.). Google Patents.
  • A protein isolation method for western blot to study histones with an internal control protein. (2018). Open Academic Journals Index. Retrieved February 19, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Drug Discovery and Technology. Retrieved February 19, 2026, from [Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). (2025). Bio-protocol. Retrieved February 19, 2026, from [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers in Pharmacology, 10. Retrieved February 19, 2026, from [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). PubMed. Retrieved February 19, 2026, from [Link]

  • Histone Deacetylase (HDAC) Assay Services. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]

  • Extraction, purification and analysis of histones. (2007). Nature Protocols, 2(6), 1445-1457. Retrieved February 19, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (CAS Number: 112522-64-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, a halogenated aromatic amide with significant potential in medicinal chemistry. While direct literature on this specific compound is limited, this document synthesizes information from closely related analogs to provide insights into its synthesis, physicochemical properties, potential biological activity, and safety considerations. The structural similarity to known histone deacetylase (HDAC) inhibitors suggests that this molecule may hold promise as a therapeutic agent, particularly in oncology. This guide is intended to serve as a foundational resource for researchers interested in exploring the scientific and therapeutic potential of this and related compounds.

Introduction and Chemical Identity

2-amino-N-(2-chloro-4-fluorophenyl)benzamide is a member of the N-arylbenzamide class of compounds, characterized by a central benzamide core with an amino group at the 2-position of the benzoyl ring and a substituted phenyl ring attached to the amide nitrogen. The presence of both chlorine and fluorine atoms on the N-phenyl ring is expected to significantly influence its chemical and biological properties, potentially enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

PropertyValueSource
IUPAC Name 2-amino-N-(2-chloro-4-fluorophenyl)benzamidePubChemLite
CAS Number 112522-64-2
Molecular Formula C₁₃H₁₀ClFN₂OPubChemLite
Molecular Weight 264.69 g/mol PubChemLite
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)NPubChemLite
InChI InChI=1S/C13H10ClFN2O/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)PubChemLite
InChIKey HTLFFIVHQKHSRW-UHFFFAOYSA-NPubChemLite

Synthesis and Characterization

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide isatoic_anhydride Isatoic Anhydride reaction_mixture Reaction Mixture (DMF, Heat) isatoic_anhydride->reaction_mixture aniline 2-Chloro-4-fluoroaniline aniline->reaction_mixture purification Isolation & Purification (Recrystallization) reaction_mixture->purification Crude Product product 2-amino-N-(2-chloro-4-fluorophenyl)benzamide purification->product Purified Product

Caption: Proposed synthetic workflow for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1 equivalent) and 2-chloro-4-fluoroaniline (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any residual DMF and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-amino-N-(2-chloro-4-fluorophenyl)benzamide.

Expected Characterization Data

Based on data from structurally similar compounds, the following spectral characteristics are anticipated:[2]

TechniqueExpected Data
¹H-NMR Aromatic protons in the range of δ 6.5-8.0 ppm. A broad singlet for the NH₂ protons and a singlet for the amide NH proton.
¹³C-NMR Resonances for aromatic carbons, with the carbonyl carbon appearing downfield (around δ 168 ppm).
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-F and C-Cl stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (264.69 g/mol ).

Potential Biological Activity and Mechanism of Action

The biological activity of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide has not been explicitly reported. However, the structural analog, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), is a potent inhibitor of histone deacetylase 3 (HDAC3) and exhibits significant antitumor activity.[3][4][5] This suggests that 2-amino-N-(2-chloro-4-fluorophenyl)benzamide may also function as an HDAC inhibitor.

HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is a common feature in many cancers, leading to the silencing of tumor suppressor genes.[6] By inhibiting HDACs, compounds like FNA can restore normal acetylation patterns, leading to the re-expression of these genes, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

Hypothesized Signaling Pathway

HDAC_Inhibition_Pathway Hypothesized Mechanism of Action via HDAC Inhibition compound 2-amino-N-(2-chloro-4-fluorophenyl)benzamide hdac HDAC Enzymes (e.g., HDAC3) compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation chromatin Chromatin Relaxation acetyl_histones->chromatin gene_expression Tumor Suppressor Gene Expression (e.g., p21) chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis

Caption: Hypothesized signaling pathway of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide.

Furthermore, various 2-aminobenzamide derivatives have demonstrated antimicrobial and antifungal properties.[2][7] The mechanism for this activity is thought to involve the "opening/closing pharmacophore sites" through tautomerism, which allows for interaction with microbial targets.[7]

Safety and Handling

Specific safety data for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide is not available. Therefore, it is crucial to handle this compound with the utmost care, assuming it may be hazardous. The following precautions are based on safety data sheets for related benzamide compounds.[8][9][10][11][12]

Hazard Identification and Precautionary Statements
HazardPrecautionary Statement
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.
Skin Irritation Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of water.
Eye Irritation Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
Mutagenicity Suspected of causing genetic defects. Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the skin with soap and plenty of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion and Future Directions

2-amino-N-(2-chloro-4-fluorophenyl)benzamide is a promising scaffold for further investigation in drug discovery. Based on the activity of structurally related compounds, it is a strong candidate for development as an HDAC inhibitor with potential applications in cancer therapy. Future research should focus on the definitive synthesis and characterization of this compound, followed by in vitro and in vivo studies to elucidate its biological activity and mechanism of action. A thorough toxicological evaluation will also be necessary to establish its safety profile. This technical guide provides a solid foundation for initiating such research endeavors.

References

  • PubChemLite. (n.d.). 2-amino-n-(2-chloro-4-fluorophenyl)benzamide (C13H10ClFN2O).
  • BenchChem. (2025).
  • Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385.
  • El-Sayed, M. A.-A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3488-3501.
  • MilliporeSigma. (2024).
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2024).
  • Cayman Chemical. (2025).
  • BASF. (2025).
  • CDH Fine Chemical. (n.d.).
  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.

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The Genesis of a Pioneer: A Technical Guide to the History and Discovery of CI-994 (Tacedinaline)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: An Epigenetic Trailblazer

In the landscape of cancer therapeutics, the emergence of epigenetic modulators marked a paradigm shift, moving beyond cytotoxic agents to drugs that could reprogram the very expression of a cell's genetic blueprint. Among the vanguard of this new class of therapies was 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, a compound that would become widely known as CI-994 or Tacedinaline. This technical guide delves into the history and discovery of CI-994, a potent and selective inhibitor of histone deacetylase (HDAC) enzymes that paved the way for a new frontier in oncology and beyond.

CI-994, a substituted benzamide derivative, was one of the early synthetic, orally active HDAC inhibitors to enter clinical development.[1][2] Its journey from a rational design concept to a clinical candidate provides valuable insights into the early days of epigenetic drug discovery, highlighting the scientific rationale, experimental validation, and the inherent challenges of translating a novel mechanism of action into a viable therapeutic.

The Scientific Imperative: Targeting the Histone Code

The discovery of CI-994 is rooted in the burgeoning understanding of epigenetics in the late 20th century. Scientists were beginning to unravel the "histone code," a complex system of post-translational modifications of histone proteins that play a crucial role in regulating gene expression.[3][4] One of the key modifications is the acetylation of lysine residues on histone tails, a process dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).

HATs add acetyl groups, leading to a more relaxed chromatin structure that is generally associated with active gene transcription. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression. In many cancers, a global hypoacetylation of histones is observed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[3][4] This provided a compelling rationale for the development of HDAC inhibitors as a novel anti-cancer strategy. The hypothesis was that by inhibiting HDACs, one could restore the normal acetylation patterns, reactivate silenced tumor suppressor genes, and thereby induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

From Dinaline to a More Potent Successor: The Discovery of CI-994

The story of CI-994 begins with its predecessor, dinaline. Dinaline was identified as a compound with cytotoxic and cytostatic activity against various murine and human tumor models.[5] However, further development led to the synthesis of its acetylated metabolite, CI-994, which demonstrated a similar spectrum of in vivo activity but with potentially improved properties.[5] This strategic modification was a key step in its evolution as a clinical candidate.

The development of CI-994 was a concerted effort to create a potent, selective, and orally bioavailable HDAC inhibitor. Its chemical structure, 4-acetylamino-N-(2'aminophenyl)-benzamide, was designed to interact with the active site of HDAC enzymes.[5] The benzamide moiety was a critical feature, distinguishing it from other classes of HDAC inhibitors like the hydroxamic acids.

Mechanism of Action: Re-awakening Silenced Genes

CI-994 exerts its therapeutic effects by selectively inhibiting Class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3.[6][7] It shows significantly less activity against other HDAC isoforms like HDAC6 and HDAC8.[7][8] This selectivity for Class I HDACs, which are primarily localized to the nucleus and are key components of major transcriptional repressive complexes, was a significant aspect of its design.[9]

By inhibiting these enzymes, CI-994 leads to the accumulation of acetylated histones, particularly the hyperacetylation of histone H3.[8][10] This epigenetic alteration results in a more open chromatin structure, making the DNA more accessible to transcription factors. Consequently, genes that were previously silenced, including critical tumor suppressor genes, are reactivated. This can trigger a cascade of events within the cancer cell, including:

  • Cell Cycle Arrest: CI-994 has been shown to induce a G0/G1 phase cell cycle block in cancer cells.[2]

  • Apoptosis: The reactivation of pro-apoptotic genes can lead to programmed cell death.[8][11]

  • Cell Differentiation: In some cancer types, CI-994 can promote cellular differentiation, causing the malignant cells to revert to a more normal phenotype.[8]

The following diagram illustrates the core mechanism of action of CI-994:

CI994_Mechanism cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 CI-994 Treatment HAT HAT Acetylation Histone Acetylation (Open Chromatin) HAT->Acetylation Adds Acetyl Groups HDAC HDAC Deacetylation Histone Deacetylation (Closed Chromatin) HDAC->Deacetylation Removes Acetyl Groups Gene_Expression Tumor Suppressor Gene Expression Acetylation->Gene_Expression Active Transcription Gene_Silencing Tumor Suppressor Gene Silencing Deacetylation->Gene_Silencing Repressed Transcription HDAC_over HDAC Overactivity Hypoacetylation Global Hypoacetylation (Closed Chromatin) HDAC_over->Hypoacetylation Increased Deacetylation TSG_Silencing TSG_Silencing Hypoacetylation->TSG_Silencing Tumor Suppressor Gene Silencing Uncontrolled_Growth Uncontrolled_Growth TSG_Silencing->Uncontrolled_Growth Uncontrolled Cell Growth CI994 CI-994 HDAC_inhibition HDAC Inhibition CI994->HDAC_inhibition Inhibits Hyperacetylation Histone Hyperacetylation (Open Chromatin) HDAC_inhibition->Hyperacetylation Increased Acetylation TSG_Reactivation TSG_Reactivation Hyperacetylation->TSG_Reactivation Tumor Suppressor Gene Reactivation Therapeutic_Effects - Cell Cycle Arrest - Apoptosis - Differentiation TSG_Reactivation->Therapeutic_Effects Therapeutic Effects

Caption: Mechanism of action of CI-994 in cancer cells.

Preclinical and Clinical Development: A Journey of Promise and Challenges

CI-994 demonstrated a broad spectrum of antitumor activity in preclinical models, showing efficacy against various solid tumors, including pancreatic, colon, and mammary adenocarcinomas, as well as leukemias.[5][7] Notably, it exhibited differential activity, being more cytotoxic to leukemic cells than to normal stem cells.[7] These promising preclinical results prompted its advancement into clinical trials.

Phase I clinical trials established the safety profile of CI-994 and determined the maximum tolerated dose.[1] The dose-limiting toxicity was found to be bone marrow suppression, a common side effect of many anti-cancer agents.[1] Subsequent Phase II and III trials explored its efficacy in various cancer types, both as a monotherapy and in combination with other chemotherapeutic agents.[6][12][13] While CI-994 showed some clinical activity, it did not consistently meet the primary endpoints for approval as a new cancer therapy.

The following table summarizes key preclinical and clinical findings for CI-994:

Study Phase Model/Population Key Findings Reference
Preclinical Murine and human tumor xenograftsActive against a wide range of solid tumors including pancreatic, colon, and mammary cancers.[5]
Preclinical Rat model of acute myelocytic leukemiaShowed impressive differential activity against leukemic cells versus normal stem cells.[7]
Preclinical Non-small cell lung cancer cell linesDemonstrated cytostatic effects and synergism with gemcitabine and docetaxel.[2]
Phase I Patients with advanced solid tumorsEstablished the safety profile and identified bone marrow suppression as the dose-limiting toxicity.[1]
Phase II/III Various cancer typesInvestigated as a single agent and in combination therapies, with mixed results.[6][12][13]

Experimental Protocols: Synthesizing and Evaluating CI-994

The synthesis of CI-994 has been a subject of refinement to improve yield and purity. An efficient one-step procedure has been developed, offering a significant improvement over earlier multi-step methods.[14]

Improved One-Step Synthesis of CI-994[14]
  • Activation of 4-Acetamidobenzoic Acid:

    • To a solution of 4-acetamidobenzoic acid in tetrahydrofuran (THF) at room temperature, add N,N'-carbonyldiimidazole (CDI).

    • Stir the mixture to allow for the formation of the imidazolide derivative.

  • Coupling with 1,2-Phenylenediamine:

    • To the activated acid solution, add 1,2-phenylenediamine in the presence of trifluoroacetic acid (TFA).

    • Continue stirring the reaction mixture to facilitate the coupling reaction.

  • Isolation and Purification:

    • Upon completion of the reaction, concentrate the mixture to obtain the crude product.

    • Recrystallize the crude CI-994 from a THF/methanol solvent system to yield the pure compound.

The following diagram illustrates the synthetic workflow:

CI994_Synthesis cluster_synthesis Improved One-Step Synthesis of CI-994 reagent1 4-Acetamidobenzoic Acid intermediate Imidazolide Derivative reagent1->intermediate + reagent2 CDI in THF reagent2->intermediate product CI-994 intermediate->product + reagent3 1,2-Phenylenediamine + TFA reagent3->product purification Recrystallization (THF/Methanol) product->purification final_product Pure CI-994 purification->final_product

Caption: Synthetic workflow for the improved one-step synthesis of CI-994.

Legacy and Future Directions: The Enduring Impact of a Pioneer

Although CI-994 did not ultimately achieve regulatory approval as a standalone cancer therapy, its contribution to the field of drug discovery is undeniable. As one of the first orally active, selective HDAC inhibitors to be extensively studied in the clinic, it provided invaluable proof-of-concept for targeting the epigenome in cancer. The lessons learned from its development, both in terms of its successes and its limitations, have profoundly influenced the design and clinical evaluation of subsequent generations of HDAC inhibitors.[3][15][16]

The story of CI-994 is a testament to the iterative and often challenging nature of drug development. It underscores the importance of a deep understanding of the underlying biology, the necessity of innovative medicinal chemistry, and the rigorous process of preclinical and clinical validation. While its own journey as a therapeutic may have concluded, the path it forged continues to be explored, with the promise of epigenetic therapies remaining a vibrant and hopeful area of research in oncology and beyond. Interestingly, recent research has also explored the potential of CI-994 as a cognitive enhancer, suggesting its mechanism of action may have therapeutic implications in neurological disorders.[17][18][19]

References

  • The HDAC inhibitor CI-994 acts as a molecular memory aid by facilitating synaptic and intracellular communication after learning | PNAS.
  • Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PubMed.
  • Tacedinaline (CI994) | HDAC inhibitor | CAS 112522-64-2 - Selleck Chemicals.
  • CI-994 | HDAC inhibitor - Hello Bio.
  • CI-994 (N-Acetyldinaline, Goe 5549, PD 123654, Tacedinaline, CAS Number: 112522-64-2).
  • CI-994 HDAC1, HDAC2 27021 - BPS Bioscience.
  • Preclinical pharmacokinetic, antitumor and toxicity studies with CI-994 (correction of CL-994) (N-acetyldinaline) - PubMed.
  • Preclinical antitumor activity of CI-994 - PubMed - NIH.
  • Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs.
  • Current Trends in the Development of Histone Deacetylase Inhibitors: A Review of Recent Patent Applications.
  • Recent developments of HDAC inhibitors: Emerging indications and novel molecules.
  • Thirty Years of HDAC Inhibitors: 2020 Insight and Hindsight | Journal of Medicinal Chemistry.
  • The HDAC inhibitor CI-994 acts as a molecular memory aid by facilitating synaptic and intracellular communication after learning - PubMed.
  • The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC.
  • Recent Insights into the Creation of Histone Deacetylase Inhibitors for the Treatment of Human Diseases - MDPI.
  • US8563615B2 - Use of CI-994 and dinaline for the treatment of memory/cognition and anxiety disorders - Google Patents.
  • The HDAC inhibitor CI-994 acts as a molecular memory aid by facilitating synaptic and intra-cellular communication after learning | bioRxiv.
  • In Vitro Study of CI-994, a Histone Deacetylase Inhibitor, in Non... - Ingenta Connect.
  • Dose Effects of Histone Deacetylase Inhibitor Tacedinaline (CI-994) on Antipsychotic Haloperidol-Induced Motor and Memory Side Effects in Aged Mice - Frontiers.
  • Z-GP Modification to CI-994, a Histone Deacetylase Inhibitor and the Application in Targeting Carcinoma Chemotherapy - Hilaris Publisher.
  • CI-994 (N-acetyl-dinaline) in combination with conventional anti-cancer agents is effective against acute myeloid leukemia in vitro and in vivo - PubMed.
  • Pharmaceutical drugs covered by patent 5,785,994. Claims, international patent equivalents, patent expiration dates, and generic entry - DrugPatentWatch.
  • Improved Synthesis of Histone Deacetylase Inhibitors (HDIs) (MS-275 and CI-994) and Inhibitory Effects of HDIs Alone or in Combination with RAMBAs or Retinoids on Growth of Human LNCaP Prostate Cancer Cells and Tumor Xenografts - PMC.
  • Tacedinaline - CAS 112522-64-2 - HDAC Inhibitor - Exclusive Chemistry Ltd.
  • Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - ResearchGate.
  • IMMU-07. TACEDINALINE (CI994), A CLASS I HDAC INHIBITOR, TARGETS INTRINSIC TUMOR GROWTH AND LEPTOMENINGEAL DISSEMINATION IN MYC-DRIVEN MEDULLOBLASTOMA WHILE MAKING THEM SUSCEPTIBLE TO ANTI-CD47 INDUCED MACROPHAGE PHAGOCYTOSIS VIA NF-KB-TGM2 DRIVEN TUMOR INFLAMMATION - PMC.
  • Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation | Journal for ImmunoTherapy of Cancer.
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - Frontiers.
  • CI-994, HDAC inhibitor. Cell-permeable. - Abcam.
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC.
  • 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - NIH.
  • The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide - Benchchem.
  • Design of NA from the structure of CI994. - ResearchGate.
  • 4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed.
  • WO2010135908A1 - N-(2-amino-4-pyridyl) benzamide derivatives and uses thereof.
  • Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols - Benchchem.
  • US Patent No. 8829195 - Regulations.gov.

Sources

A Technical Guide to Determining the Aqueous and DMSO Solubility of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of the compound 2-amino-N-(2-chloro-4-fluorophenyl)benzamide in two critical solvents: water and dimethyl sulfoxide (DMSO). In drug discovery and development, a compound's solubility is a pivotal physicochemical property that influences its biological activity, formulation, and overall viability as a therapeutic agent.[1] This document offers not just procedural steps but also the underlying scientific rationale, ensuring a robust and well-validated approach to solubility assessment.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2] Poor aqueous solubility can lead to erratic absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and variability in patient response.[3] Conversely, understanding a compound's solubility in organic solvents like DMSO is essential for in vitro screening, as these solvents are commonly used to prepare stock solutions for high-throughput assays.[4][5]

2-amino-N-(2-chloro-4-fluorophenyl)benzamide, a substituted benzamide, possesses structural features—multiple aromatic rings, a halogen, and amine and amide functional groups—that suggest a complex solubility profile. The presence of polar functional groups capable of hydrogen bonding may confer some aqueous solubility, while the largely nonpolar aromatic structure would favor solubility in organic solvents.[6][7] A quantitative comparison of its solubility in water versus DMSO is therefore a foundational step in its preclinical evaluation.

This guide will delineate the theoretical and practical aspects of determining both the thermodynamic and kinetic solubility of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, providing the user with the necessary tools to generate reliable and reproducible data.

Theoretical Framework: Understanding Solubility

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid phase.[8] This value is a fundamental property of the compound and is typically determined using the shake-flask method, which allows sufficient time for the system to reach equilibrium.[3][9][10] For regulatory purposes, such as the Biopharmaceutics Classification System (BCS), determining the equilibrium solubility in aqueous media across a pH range is a requirement.[11][12][13][14]

  • Kinetic Solubility: In the context of early drug discovery, where high-throughput screening is paramount, kinetic solubility assays are often employed.[3][15][16] These assays measure the concentration at which a compound precipitates from a solution when it is rapidly introduced from a concentrated DMSO stock into an aqueous buffer.[15] The resulting value is not a true equilibrium solubility and is often higher because there may not be enough time for the compound to form a stable crystal lattice, leading to a supersaturated solution.[8][17] Despite this, kinetic solubility provides a valuable and rapid assessment of a compound's propensity to remain in solution under non-equilibrium conditions, which can be relevant to in vitro assays.[16]

The interplay between these two forms of solubility is critical. A large discrepancy between kinetic and thermodynamic solubility can signal potential issues with precipitation and formulation instability down the line.[17]

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining the solubility of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide in both water and DMSO. The protocols are designed to be self-validating by incorporating necessary controls and quality checks.

Thermodynamic (Equilibrium) Solubility in Water (Shake-Flask Method)

This protocol is based on the gold-standard shake-flask method and is compliant with ICH guidelines for BCS classification.[12][13][14]

Objective: To determine the maximum equilibrium concentration of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide in aqueous buffer at a controlled temperature.

Materials:

  • 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (solid, high purity)

  • Phosphate buffered saline (PBS), pH 7.4

  • Additional buffers for pH range testing (e.g., pH 1.2, 4.5, 6.8)[11][12]

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Low-binding filter units (e.g., 0.22 µm PVDF)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Standard Solutions: a. Accurately weigh a small amount of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution. b. Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation and Equilibration: a. Add an excess amount of solid 2-amino-N-(2-chloro-4-fluorophenyl)benzamide to several glass vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.[10] b. Add a precise volume of the desired aqueous buffer (e.g., 2 mL of PBS, pH 7.4) to each vial. c. Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for at least 24 to 48 hours to ensure equilibrium is reached.[4][18] A longer duration may be necessary for slowly dissolving compounds.[9]

  • Sample Processing: a. After the incubation period, visually inspect the vials to confirm the presence of undissolved solid. b. To separate the solid from the dissolved compound, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).[9] c. Carefully collect the supernatant and filter it through a low-binding 0.22 µm filter to remove any remaining particulates. This step is critical to avoid artificially high results.

  • Analysis: a. Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. b. Inject the diluted sample into the HPLC system and record the peak area. c. Using the calibration curve, determine the concentration of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide in the diluted sample. d. Back-calculate to find the concentration in the original undiluted supernatant. This value represents the thermodynamic solubility. e. Repeat the experiment at least in triplicate to ensure reproducibility.[12][13]

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis start Weigh excess compound add_buffer Add aqueous buffer start->add_buffer shake Shake at constant temp (24-48 hours) add_buffer->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter hplc Analyze by HPLC filter->hplc quantify Quantify using calibration curve hplc->quantify end end quantify->end Thermodynamic Solubility (µg/mL) G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis dmso_stock Prepare DMSO stock solution add_buffer Dispense aqueous buffer in 96-well plate add_dmso Add DMSO stock to buffer add_buffer->add_dmso shake Shake plate (1.5-2 hours) add_dmso->shake measure Measure turbidity/ light scattering shake->measure plot Plot signal vs. concentration measure->plot end end plot->end Kinetic Solubility

Sources

Methodological & Application

Application Note: Preparation of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details the standardized protocol for preparing, storing, and handling stock solutions of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (MW: 264.68 g/mol ). This compound belongs to the anthranilamide class, frequently investigated as a scaffold for Histone Deacetylase (HDAC) inhibitors (specifically Class I isoforms) and certain kinase inhibitors.

Accurate stock preparation is critical because bis-aryl amides often exhibit low aqueous solubility and a propensity for micro-precipitation upon dilution into aqueous buffers. This guide prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding common in benzamide crystals.

Physicochemical Profile & Safety

Before handling, researchers must understand the compound's intrinsic properties to predict behavior in solution.

PropertySpecificationScientific Rationale
Molecular Formula C₁₃H₁₀ClFN₂O
Molecular Weight 264.68 g/mol Used for Molarity (M) calculations.
Predicted LogP ~2.5 - 3.2Indicates moderate lipophilicity; poor water solubility expected.
Solubility (DMSO) High (>50 mM)Aprotic polar solvent disrupts amide H-bonds.
Solubility (Water) Negligible (<0.1 mg/mL)Risk: "Crash-out" precipitation upon rapid dilution.
Stability Amine-sensitiveThe primary amine (2-amino) is susceptible to oxidation over long periods; store under inert gas if possible.

Safety Warning: This compound contains a halogenated aniline moiety. Treat as a potential skin irritant and toxic agent (H302, H315, H319).[1] Handle inside a fume hood.

Materials & Equipment

  • Compound: 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (Solid, >98% purity).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.

    • Note: Avoid "wet" DMSO; water absorption reduces solubility and promotes degradation.

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and light degradation).

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath.

Protocol 1: Solubility Assessment (Self-Validating Step)

Why this step? Literature data for specific derivatives can be variable. This "micro-solubility" test prevents wasting the entire batch of expensive compound.

  • Weigh 1.0 mg of compound into a clear 1.5 mL microcentrifuge tube.

  • Add 20 µL of DMSO (Calculated concentration: ~188 mM).

  • Vortex for 30 seconds.

  • Visual Check:

    • Clear Solution: Solubility is excellent. Proceed to Protocol 2.

    • Cloudy/Particulate: Sonicate for 5 minutes at 40°C. If still cloudy, add DMSO in 20 µL increments until clear. Calculate the new solubility limit.

Protocol 2: Stock Solution Preparation (10 mM Standard)

This protocol targets a 10 mM stock, the industry standard for high-throughput screening and cell-based assays.

Step-by-Step Workflow
  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 5 to 10 mg of the solid into an amber glass vial. Record the exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 10 mM.
    
    
    
    
    Example:
    
    
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.[2]

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath for 5–10 minutes to ensure complete disruption of crystal lattice energy.

    • Critical Check: Hold the vial up to a light source. The liquid must be a single phase with no "shimmering" (which indicates undissolved micro-crystals).

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.

Visualization: Preparation Workflow

StockPrep Start Solid Compound (Equilibrate to RT) Weigh Weigh Mass (m) Record Exact mg Start->Weigh Calc Calculate DMSO Vol V = m / (MW * C) Weigh->Calc Dissolve Add DMSO Vortex & Sonicate Calc->Dissolve QC Visual QC Clear? Dissolve->QC Aliquot Aliquot & Store (-20°C / -80°C) QC->Aliquot Yes Fix Sonicate/Warm (Max 40°C) QC->Fix No (Cloudy) Fix->QC Re-check

Caption: Logical workflow for the preparation of benzamide stock solutions with built-in Quality Control checkpoints.

Protocol 3: Serial Dilution & Assay Usage

The "Crash-Out" Risk: Benzamides are hydrophobic. Diluting a 10 mM DMSO stock directly into a 100% aqueous buffer can cause immediate precipitation.

Mitigation Strategy: Use an Intermediate Dilution Step .

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into culture media containing 10% DMSO (Result: 1 mM compound in 19% DMSO).

  • Final: Dilute into assay well to reach 10 µM (Final DMSO < 0.5%).

Visualization: Dilution Gradient

DilutionScheme Stock Stock Solution 10 mM (100% DMSO) Inter Intermediate 1 mM (10% DMSO) Stock->Inter 1:10 Dilution (Slow addition) Precip RISK: Precipitation if diluted too fast Stock->Precip Direct 1:1000 into Water Working Working Conc. 10 µM (<0.5% DMSO) Inter->Working 1:100 Dilution (Into Media)

Caption: Step-wise dilution strategy to prevent compound precipitation (crash-out) in aqueous media.

Storage and Stability

  • Temperature: Store aliquots at -20°C (short term, <1 month) or -80°C (long term, >6 months).

  • Freeze-Thaw: Limit to 3 cycles . The "2-amino" group can undergo oxidative degradation upon repeated exposure to air and moisture.

  • Hygroscopicity: DMSO is hygroscopic. If an aliquot is left open, it absorbs water from the air, which may cause the benzamide to precipitate inside the tube over time.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate upon thawing Low temperature solubility limit reached.Warm to 37°C and vortex.[2] If solids persist, the compound may have degraded or hydrated.
Yellowing of solution Oxidation of the aniline/amine group.Check purity via LC-MS. If >5% degradation, discard. Use fresh DMSO next time.
Cells dying in vehicle control DMSO toxicity.Ensure final assay DMSO concentration is <0.5% (v/v).[3]

References

  • National Institutes of Health (NIH). (2023). Working with small molecules: preparing and storing stock solutions. PubMed. Retrieved from [Link]

  • PubChem. (2025).[1] 2-amino-N-(4-chlorophenyl)benzamide Compound Summary. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

Sources

Application Notes and Protocols for Determining In Vitro Dosing Concentrations of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Authored by: Gemini Scientific Applications Team
Publication Date: February 19, 2026

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro dosing concentrations for the novel benzamide derivative, 2-amino-N-(2-chloro-4-fluorophenyl)benzamide. While specific experimental data for this compound is emerging, we will leverage established methodologies and data from structurally related benzamide compounds, such as histone deacetylase (HDAC) inhibitors, to outline a systematic approach. This guide emphasizes not just the "how" but the "why" behind each experimental step, ensuring the generation of reliable and reproducible data for downstream mechanistic and functional studies.

Introduction: The Importance of Concentration-Response Studies

The selection of appropriate dosing concentrations is a critical first step in the in vitro evaluation of any potential therapeutic compound. An improperly chosen concentration range can lead to misleading results, such as false negatives due to insufficient dosage or off-target effects and cytotoxicity at excessive concentrations. The goal is to identify a therapeutic window where the compound elicits its intended biological effect without causing general cellular stress or death.

This guide will walk you through a logical workflow, beginning with the fundamental physicochemical properties and culminating in the selection of a refined concentration range for detailed functional assays. We will use the principles of cytotoxicity assessment, target engagement, and functional biological outcomes to build a complete concentration-response profile.

Compound Profile: 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

While extensive data on this specific molecule is not yet widely published, we can infer its potential biological activities based on its structural class. Many benzamide derivatives have been investigated for their anticancer properties, often acting as inhibitors of enzymes like histone deacetylases (HDACs)[1][2][3]. For instance, the related compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide is a potent HDAC3 inhibitor[1][2]. Therefore, our experimental design will be based on the hypothesis that 2-amino-N-(2-chloro-4-fluorophenyl)benzamide may exhibit anti-proliferative and HDAC inhibitory activity.

Table 1: Physicochemical Properties (Predicted & Actual)

PropertyValueSource/Method
IUPAC Name 2-amino-N-(2-chloro-4-fluorophenyl)benzamide---
Molecular Formula C₁₃H₁₀ClFN₂OCalculated
Molecular Weight 264.69 g/mol Calculated[4]
Appearance Likely a powder (e.g., beige, brown, or white)Inferred from similar compounds[5][6]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO.Inferred from benzamide class

Essential First Step: Stock Solution Preparation

Accurate and consistent stock solution preparation is paramount for reproducible results. Given the predicted low aqueous solubility, a high-concentration stock solution in a suitable organic solvent is necessary.

Protocol 1: High-Concentration Stock Solution Preparation
  • Weighing the Compound: Accurately weigh out a precise amount of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (e.g., 5 mg) using an analytical balance.

  • Solvent Selection: Use cell culture-grade dimethyl sulfoxide (DMSO) as the solvent. DMSO is widely used for its high solubilizing capacity and relative biocompatibility at low final concentrations.

  • Calculating Solvent Volume: To create a 10 mM stock solution, use the following formula:

    Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

    For 5 mg of a compound with a molecular weight of 264.69 g/mol to make a 10 mM (0.01 M) solution:

    Volume (L) = 0.005 g / (264.69 g/mol * 0.01 mol/L) = 0.001889 L or 1.89 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex thoroughly for several minutes to ensure complete dissolution. A brief sonication or gentle warming (37°C) may be used if dissolution is slow, but be cautious of compound stability.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Experimental Workflow for Determining Dosing Concentrations

A multi-step, tiered approach is the most effective way to determine the optimal dosing range. This workflow ensures that you first establish the cytotoxic profile before moving on to more resource-intensive target-specific and functional assays.

G A Prepare 10 mM Stock Solution in DMSO B Phase 1: Cytotoxicity Screening (e.g., MTT/MTS Assay) A->B C Broad Concentration Range (e.g., 0.01 µM to 100 µM) B->C Use D Determine IC50 Value (Concentration for 50% inhibition of viability) C->D To E Phase 2: Target Engagement Assay (e.g., HDAC Enzymatic Assay) D->E Inform G Phase 3: Functional Cellular Assays (e.g., Western Blot for Histone Acetylation, Cell Cycle Analysis) D->G Inform F Concentration Range Around IC50 (e.g., 0.1x to 10x IC50) E->F Test I Final Dosing Concentrations for Mechanistic Studies F->I H Select Non-Toxic to Moderately Toxic Concentrations (e.g., 0.25x, 0.5x, 1x, 2x IC50) G->H Test H->I

Caption: Workflow for determining in vitro dosing concentrations.

Detailed Protocols

Protocol 2: Phase 1 - Cell Viability/Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the compound reduces cell viability, a crucial parameter for distinguishing targeted anti-proliferative effects from general cytotoxicity[7].

  • Cell Seeding: Seed a cancer cell line relevant to the hypothesized target (e.g., HepG2 liver cancer cells, as used for the related compound FNA) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Dilution Series:

    • Prepare a series of intermediate dilutions of your 10 mM stock solution in culture medium.

    • Perform serial dilutions in the 96-well plate to achieve a final broad concentration range (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM).

    • Crucially, include a "vehicle control" well containing the same final concentration of DMSO as the highest compound concentration well (typically ≤ 0.5%). Also include "no treatment" and "no cells" (media only) controls.

  • Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.

  • Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours, which allows for multiple cell doubling times.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3: Phase 2 - Target Engagement (In Vitro HDAC Enzymatic Assay)

This assay confirms that the compound directly interacts with its intended molecular target.

  • Assay Principle: Utilize a commercially available HDAC activity assay kit. These kits typically use a fluorogenic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

  • Reagents: Recombinant human HDAC enzyme (e.g., HDAC3), the test compound, assay buffer, fluorogenic substrate, and developer solution.

  • Procedure:

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and serial dilutions of the 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (e.g., ranging from 1 nM to 50 µM). Include a known HDAC inhibitor like SAHA or Trichostatin A as a positive control.

    • Incubate to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate and incubate at 37°C.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution.

    • Measure fluorescence on a plate reader.

  • Analysis: Plot the fluorescence signal against the log of the inhibitor concentration to determine the IC₅₀ for enzymatic inhibition. A potent compound will have an enzymatic IC₅₀ in the nanomolar to low micromolar range[1][2].

Protocol 4: Phase 3 - Functional Cellular Assay (Western Blot for Histone Acetylation)

This assay measures the downstream biological consequence of target engagement within a cellular context. If the compound inhibits HDACs, the level of acetylated histones should increase.

  • Cell Treatment: Seed a relevant cell line (e.g., HepG2) in 6-well plates. Once confluent, treat the cells with the compound at concentrations informed by the cytotoxicity assay (e.g., 0.25x, 0.5x, 1x, and 2x the MTT IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction: Lyse the cells and extract total protein using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4). Also, probe a separate membrane or strip the first one and re-probe with an antibody for total histone H3 or a loading control like β-actin or GAPDH to ensure equal protein loading.

    • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. An increase in the ratio of acetylated histone to total histone or the loading control will confirm the compound's functional activity as an HDAC inhibitor in cells.

Data Interpretation and Final Concentration Selection

By integrating the data from these three phases, you can confidently select the appropriate dosing concentrations for your future experiments.

  • For mechanistic studies (e.g., investigating signaling pathways), use concentrations that are non-toxic or minimally toxic (typically ≤ IC₂₀) to ensure the observed effects are due to the specific mechanism of action and not a general stress response.

  • For functional and anti-proliferative studies , a range of concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) is appropriate to demonstrate a dose-dependent effect.

  • Compare the cellular functional data with the enzymatic data. A compound that shows a potent enzymatic IC₅₀ but requires a much higher concentration to achieve a cellular effect may have poor cell permeability or be subject to efflux pumps.

This systematic approach provides a robust framework for characterizing the in vitro activity of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, ensuring that subsequent research is built upon a solid foundation of well-defined dosing concentrations.

References

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. Available at: [Link]

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health (NIH). Available at: [Link]

  • 2-amino-N-(4-chlorophenyl)benzamide. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Lifesciences in academic and industrial research. Available at: [Link]

  • 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. Available at: [Link]

Sources

Western blot analysis of histone acetylation after 2-amino-N-(2-chloro-4-fluorophenyl)benzamide exposure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Western Blot Analysis of Histone Acetylation Induced by 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Introduction & Mechanism of Action

2-amino-N-(2-chloro-4-fluorophenyl)benzamide (CAS: 926225-35-6) is a small molecule belonging to the benzamide class of histone deacetylase (HDAC) inhibitors . Structurally analogous to Entinostat (MS-275) and Tacedinaline (CI-994), this compound functions primarily by targeting Class I HDACs (HDAC1, HDAC2, and HDAC3).

The "2-amino" group on the benzoyl ring serves as a zinc-binding motif, chelating the Zn²⁺ ion within the catalytic pocket of the HDAC enzyme. This blockade prevents the deacetylation of lysine residues on the N-terminal tails of core histones (H3 and H4). Consequently, exposure to this compound results in a net accumulation of acetylated histones (hyperacetylation ), leading to chromatin relaxation and the transcriptional activation of epigenetically silenced genes.

This Application Note provides a rigorous, self-validating protocol for assessing the efficacy of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide by quantifying histone hyperacetylation via Western blot.

Pathway Visualization: Mechanism of Action

HDAC_Inhibition_Pathway Compound 2-amino-N-(2-chloro-4-fluorophenyl)benzamide HDAC Class I HDACs (HDAC1, 2, 3) Compound->HDAC Inhibits (Zinc Chelation) Result Histone Hyperacetylation (Chromatin Relaxation) Compound->Result Induces Accumulation Deacetylation Deacetylation Process (Removal of Acetyl Group) HDAC->Deacetylation Catalyzes Substrate Acetylated Histones (H3K9ac, H3K27ac, H4K12ac) Substrate->Deacetylation Normal State Deacetylation->Result Blocked by Inhibitor

Figure 1: Mechanism of Action. The benzamide inhibitor blocks HDAC catalytic activity, preventing deacetylation and causing accumulation of acetylated histones.

Experimental Design & Controls

To ensure scientific integrity, the experimental design must account for the kinetics of acetylation and the specific nature of histone proteins.

  • Cell Line: HCT116, MCF-7, or relevant disease model.

  • Dose Range: 0.5 µM – 10 µM (Benzamides often require higher micromolar concentrations compared to hydroxamates like SAHA).

  • Time Point: 6 to 24 hours. (Acetylation marks are dynamic; 24h is standard for maximal accumulation).

  • Positive Control: Vorinostat (SAHA) (1-5 µM) or Entinostat (MS-275) .

  • Negative Control: Vehicle (DMSO) only.

Sample Preparation: Acid Extraction of Histones

Critical Insight: While whole cell lysis (RIPA) is common, it is suboptimal for histone analysis. Histones are highly basic, small proteins (~11-15 kDa) that can be obscured by abundant cytosolic proteins or degraded by proteases. Acid extraction is the "Gold Standard" method; it selectively isolates basic proteins (histones) while precipitating acidic cellular debris and DNA, yielding a pure nuclear fraction.

Protocol: Acid Extraction
  • Harvest: Wash cells (1x10⁷) with ice-cold PBS. Scrape and pellet (300 x g, 5 min, 4°C).

  • Hypotonic Lysis: Resuspend pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃).

    • Volume: 1 mL per 10⁷ cells.

    • Incubate on ice for 10 min with gentle stirring.

  • Clarify: Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (contains cytosolic proteins). Keep the pellet (nuclei).

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (typically 100-200 µL).

    • Incubate Overnight at 4°C on a rotator. (The acid solubilizes the basic histones).

  • Precipitate Debris: Centrifuge at 6,500 x g for 10 min. Save the Supernatant (contains histones). Discard the pellet.

  • Neutralization (Optional but recommended): Add 1/10 volume of 2M NaOH to neutralize, or proceed directly to precipitation if concentrating.

  • Quantification: Use a Bradford Assay . (BCA is incompatible with high acid/reducing agents unless neutralized).

Workflow Visualization: Acid Extraction

Acid_Extraction_Workflow Cells Harvest Cells (PBS Wash) Lysis Hypotonic Lysis (TEB Buffer) Cells->Lysis Spin1 Spin 6,500xg Discard Supernatant Lysis->Spin1 Nuclei Nuclear Pellet Spin1->Nuclei Acid Add 0.2N HCl Overnight 4°C Nuclei->Acid Spin2 Spin 6,500xg Keep Supernatant Acid->Spin2 Histones Pure Histones Spin2->Histones

Figure 2: Acid Extraction Workflow. This method enriches for histones, removing cytosolic contaminants.

Western Blot Protocol

Histones are small proteins (H3 is ~15 kDa, H4 is ~11 kDa). Standard blotting conditions often lead to "blow-through" (proteins passing through the membrane) or poor resolution.

A. Electrophoresis (SDS-PAGE)
  • Gel Percentage: Use 15% Resolving Gel or a 4-20% Gradient Gel . (Low % gels will cause histones to run off the front).

  • Loading: Load 2-5 µg of acid-extracted histone per lane. (Histones are abundant; overloading causes band distortion).

B. Transfer (Critical Step)
  • Membrane: 0.2 µm PVDF or Nitrocellulose.

    • Warning: Do not use 0.45 µm membranes; histones will pass through.

  • Transfer Buffer: Standard Tris-Glycine + 20% Methanol .

  • Conditions:

    • Wet Transfer: 100V for 60-90 mins (Cooling required).

    • Semi-Dry: Not recommended for histones unless optimized (high risk of blow-through).

C. Antibody Incubation
  • Blocking: 5% BSA in TBST (1 hour, RT). (Milk can sometimes contain phospho-proteins or histone-like contaminants, BSA is safer for specific modifications).

  • Primary Antibodies:

    • Target: Anti-Acetyl-Histone H3 (Lys9/Lys14) OR Anti-Acetyl-Histone H4 (Pan).

    • Loading Control: Anti-Histone H3 (Total) or Anti-Histone H4 (Total) .

    • Note: Do not use β-Actin or GAPDH as loading controls if you used Acid Extraction (they were discarded in Step 3).

  • Incubation: Overnight at 4°C with gentle shaking.

D. Detection
  • Use high-sensitivity ECL substrate. Histone bands should be sharp and distinct.

Data Analysis & Troubleshooting

Expected Results
  • Vehicle (DMSO): Low basal levels of Acetyl-H3/H4.

  • Treated (Compound): Significant, dose-dependent increase in band intensity for Acetyl-H3/H4.

  • Total H3 (Control): Equal band intensity across all lanes.

Troubleshooting Table
IssueProbable CauseSolution
No Bands (Histones) Pore size too largeSwitch to 0.2 µm membrane.
No Bands (Loading Ctrl) Wrong control usedUse Total H3 for acid extracts, not Actin.
Smearing DNA contaminationEnsure acid extraction supernatant is cleared of debris; do not disturb the final pellet.
"Smiling" Bands Salt/Acid in sampleNeutralize sample with NaOH or dialyze before loading.
Weak Signal Antibody specificityBenzamides target Class I specifically.[1] Ensure antibody targets H3K9, H3K27, or H4K12.

References

  • BenchChem. (2025).[2] Chemical Properties and Synthesis of 2-amino-N-(4-methylphenyl)benzamide and Analogs.

  • Zhang, L., et al. (2019).[3] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor."[1][4] Frontiers in Pharmacology.

  • Abcam. (n.d.). Histone Western Blot Protocol - Acid Extraction.

  • Chou, C.J., et al. (2008). "Structure-activity relationship of the benzamide HDAC inhibitor." Journal of Medicinal Chemistry. (Contextual grounding for benzamide MOA).
  • Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-N-(4-chlorophenyl)benzamide.

Sources

2-amino-N-(2-chloro-4-fluorophenyl)benzamide in vivo administration methods

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vivo Administration of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Authored by a Senior Application Scientist

Foreword: Navigating the In Vivo Landscape with Novel Chemical Entities

The journey of a novel chemical entity from the bench to a potential therapeutic is paved with rigorous preclinical in vivo testing. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the in vivo evaluation of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (CAS No. 179688-29-0), a compound for which extensive public data on in vivo administration is not yet available. In the absence of established protocols for this specific molecule, this document serves as a comprehensive, first-principles guide to developing a robust and scientifically sound in vivo administration strategy. The principles and protocols outlined herein are grounded in established best practices for small molecule drug delivery and are designed to be adaptable to the unique physicochemical properties of the compound .

Our approach emphasizes not just the "how" but the "why" behind each step, empowering the researcher to make informed decisions. We will delve into the critical initial step of formulation development for poorly soluble compounds, followed by detailed, field-tested protocols for the most common routes of administration in rodent models: oral gavage, intraperitoneal injection, and intravenous injection.

Physicochemical Characterization and Formulation Development: The Cornerstone of Successful In Vivo Studies

The majority of new chemical entities emerging from discovery pipelines exhibit poor aqueous solubility.[1][2][3] This presents a significant hurdle for in vivo studies, as the compound must be in a dissolved or uniformly suspended state to ensure consistent absorption and bioavailability.[4][5] Therefore, the initial and most critical phase of your in vivo work with 2-amino-N-(2-chloro-4-fluorophenyl)benzamide will be to characterize its solubility and develop a suitable formulation.

Solubility Assessment

Before proceeding with any in vivo experiment, it is imperative to determine the solubility of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide in a range of pharmaceutically acceptable solvents and vehicles. This data will guide the selection of an appropriate formulation strategy.

Formulation Strategies for Poorly Soluble Compounds

For compounds with low aqueous solubility, a multi-component vehicle is often necessary to achieve a concentration suitable for dosing.[6] The goal is to create a stable solution or a homogenous suspension that is well-tolerated by the animal.[6]

Commonly Used Excipients:

  • Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (e.g., PEG300, PEG400), and propylene glycol are frequently used to dissolve hydrophobic compounds.[7] It is crucial to use the lowest effective concentration of these solvents, as they can exhibit toxicity at higher concentrations.[7][8]

  • Surfactants: Tween 80 (Polysorbate 80) and other surfactants can improve solubility and the stability of the formulation.[6]

  • Suspending Agents: For oral administration, if a true solution cannot be achieved, a uniform suspension can be prepared using agents like carboxymethylcellulose (CMC).[6][9]

  • Lipid-based Vehicles: For highly lipophilic compounds, oil-based vehicles such as corn oil or sesame oil can be effective, particularly for oral administration.[7][10]

Recommended Formulation Recipes for Initial Screening

The following table provides several common vehicle compositions that have been successfully used for in vivo studies of poorly soluble small molecules, such as the GLUT1 inhibitor BAY-876, and can serve as a starting point for formulating 2-amino-N-(2-chloro-4-fluorophenyl)benzamide.[11][12][13] The optimal formulation must be determined empirically.

Formulation IDVehicle Composition (v/v)Intended RouteKey Considerations
F-01 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalineIV, IP, OralA widely used formulation for achieving solubility of many poorly soluble compounds.[11][12][13] The order of mixing is critical to prevent precipitation.[13]
F-02 10% DMSO / 90% Corn OilOral, IPSuitable for lipophilic compounds. Ensure the final DMSO concentration is well-tolerated.[10]
F-03 0.5% - 2% Carboxymethylcellulose (CMC) in SalineOralForms a suspension, not a true solution. Requires constant agitation to ensure dose uniformity.[6][9]
F-04 0.5% Hydroxypropyl methyl cellulose / 0.1% Tween 80 in WaterOralA common vehicle for oral gavage studies.[11]

Protocol for Preparing Formulation F-01 (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline):

This protocol is adapted from standard procedures for formulating poorly soluble drugs.[12][13]

  • Prepare a stock solution: Dissolve 2-amino-N-(2-chloro-4-fluorophenyl)benzamide in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication may be used to aid dissolution.

  • Sequential Addition of Solvents: The order of addition is critical. To prepare 1 mL of the final formulation: a. Start with 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and vortex thoroughly until the solution is clear and homogenous. c. Add 50 µL of Tween 80 and vortex again. d. Slowly add 450 µL of sterile saline while vortexing to prevent precipitation.

  • Final Inspection: The final formulation should be a clear, stable solution. It is highly recommended to prepare the formulation fresh on the day of the experiment.[14]

Selection of Administration Route: A Strategic Decision

The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.

  • Oral Gavage (PO): This route is often preferred for assessing the oral bioavailability of a compound and for studies requiring chronic dosing.[15] However, absorption can be variable and is subject to first-pass metabolism.

  • Intraperitoneal (IP) Injection: IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.[16] It is a common route for administering compounds in rodent models.

  • Intravenous (IV) Injection: IV injection provides 100% bioavailability and immediate systemic exposure, making it the gold standard for many pharmacokinetic and pharmacodynamic studies.[17][18] However, it is the most technically challenging route and generally allows for smaller injection volumes.[18][19]

Detailed In Vivo Administration Protocols

The following protocols are based on standard operating procedures from leading research institutions and are intended for use in mice. All procedures should be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Oral Gavage Administration

Oral gavage is used to administer a precise volume of a liquid substance directly into the stomach.[15][20]

Materials:

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice) with a rounded tip.[15]

  • Syringes.

  • Animal scale.

Quantitative Data for Oral Gavage in Mice:

Mouse Weight (grams)Gavage Needle GaugeMax. Administration Volume (10 mL/kg)
2020-22 G0.2 mL
2518-20 G0.25 mL
3018 G0.3 mL

Source: Adapted from University of California, San Francisco IACUC and Virginia Tech IACUC guidelines.[15][20]

Protocol:

  • Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[15]

  • Measure Insertion Depth: Before the first procedure, measure the distance from the tip of the mouse's nose to the bottom of the sternum (xiphoid process).[15][21] Mark this length on the gavage needle to prevent perforation of the esophagus or stomach.[15][21]

  • Restraint: Securely restrain the mouse by scruffing the skin over the shoulders, ensuring the head and body are in a straight vertical line. This alignment facilitates the passage of the needle into the esophagus.[20]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors).[21] Advance the needle along the upper palate. The mouse will reflexively swallow, which helps guide the needle into the esophagus.[20] The needle should pass smoothly with no resistance. If resistance is met, do not force it. Withdraw and try again.[15][20]

  • Administration: Once the needle is at the pre-measured depth, administer the substance slowly and smoothly.[20]

  • Withdrawal and Monitoring: Remove the needle in a single, smooth motion.[21] Observe the animal for at least 10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[20][21]

Workflow for Oral Gavage Administration:

oral_gavage_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure weigh Weigh Animal calculate Calculate Dose Volume weigh->calculate measure Measure Gavage Needle weigh->measure prepare_dose Prepare Formulation calculate->prepare_dose restrain Restrain Animal prepare_dose->restrain insert Insert Gavage Needle restrain->insert administer Administer Substance insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor record Record Data monitor->record

Workflow for Oral Gavage Administration
Intraperitoneal (IP) Injection

IP injection is a common method for administering substances systemically in rodents.[16][22]

Materials:

  • Sterile needles (25-27 gauge for mice).[16]

  • Sterile syringes.

  • Disinfectant (e.g., 70% ethanol).

Quantitative Data for IP Injection in Mice:

Mouse Weight (grams)Needle GaugeMax. Administration Volume (10 mL/kg)
2027 G0.2 mL
2525-27 G0.25 mL
3025 G0.3 mL

Source: Adapted from University of British Columbia and University of Zurich guidelines.[16][23]

Protocol:

  • Animal Preparation: Weigh the mouse and calculate the appropriate injection volume. Warm the substance to room temperature to avoid causing a drop in the animal's body temperature.[22]

  • Restraint: Restrain the mouse securely, exposing the abdomen.

  • Injection Site: The ideal injection site is the lower right quadrant of the abdomen.[22] This location avoids the cecum, bladder, and major organs.[22]

  • Injection: Tilt the animal's head downward slightly to move the abdominal organs forward.[22] Insert the needle, bevel up, at a 30-45 degree angle.[22]

  • Aspiration (Optional but Recommended): Gently pull back the plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated. If anything is aspirated, withdraw the needle and reinject at a new site with a fresh needle and syringe.

  • Administration: Inject the substance smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress, bleeding, or peritonitis.[16]

Workflow for Intraperitoneal Injection:

ip_injection_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure weigh_ip Weigh Animal calculate_ip Calculate Dose Volume weigh_ip->calculate_ip prepare_dose_ip Prepare Formulation calculate_ip->prepare_dose_ip restrain_ip Restrain Animal prepare_dose_ip->restrain_ip locate_site Locate Injection Site restrain_ip->locate_site insert_ip Insert Needle (30-45°) locate_site->insert_ip inject_ip Inject Substance insert_ip->inject_ip withdraw_ip Withdraw Needle inject_ip->withdraw_ip monitor_ip Monitor Animal withdraw_ip->monitor_ip record_ip Record Data monitor_ip->record_ip

Workflow for Intraperitoneal Injection
Intravenous (IV) Injection

IV injections in mice are typically performed via the lateral tail veins and require a high degree of technical skill.[17][19]

Materials:

  • Sterile needles (27-30 gauge for mice).[19]

  • Sterile syringes (1 mL or smaller).

  • A warming device (e.g., heat lamp or warming pad) to induce vasodilation.[17][19]

  • A restraint device.

Quantitative Data for IV Injection in Mice:

Mouse Weight (grams)Needle GaugeMax. Administration Volume (5 mL/kg)
2030 G0.1 mL
2527-30 G0.125 mL
3027 G0.15 mL

Note: Maximum volumes for IV injection are generally lower than for other routes. The total volume should not exceed 1% of the animal's body weight.[19]

Protocol:

  • Animal Preparation: Weigh the mouse and calculate the injection volume. Ensure there are no air bubbles in the syringe.[24]

  • Vasodilation: Warm the mouse's tail for 5-10 minutes using a heat lamp (at a safe distance) or other warming device to make the lateral veins more visible and accessible.[17][18][19]

  • Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: Rotate the tail slightly to visualize one of the lateral veins.

  • Needle Insertion: Align the needle parallel to the vein with the bevel facing up.[17] Insert the needle into the vein at a shallow angle (about 30 degrees).[17] A successful insertion may be indicated by a small flash of blood in the needle hub.[17]

  • Administration: Inject the substance slowly and steadily. The vein should blanch as the solution displaces the blood.[17][18] If swelling occurs, the needle is not in the vein; it should be removed and another attempt made at a more proximal site.[19]

  • Withdrawal and Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[17] Monitor the animal to ensure hemostasis.[17]

Workflow for Intravenous Injection:

iv_injection_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure weigh_iv Weigh Animal calculate_iv Calculate Dose Volume weigh_iv->calculate_iv prepare_dose_iv Prepare Formulation calculate_iv->prepare_dose_iv warm_tail Warm Tail (Vasodilation) prepare_dose_iv->warm_tail restrain_iv Restrain Animal warm_tail->restrain_iv insert_iv Insert Needle into Vein restrain_iv->insert_iv inject_iv Inject Slowly insert_iv->inject_iv withdraw_iv Withdraw Needle inject_iv->withdraw_iv apply_pressure Apply Pressure withdraw_iv->apply_pressure monitor_iv Monitor Animal apply_pressure->monitor_iv record_iv Record Data monitor_iv->record_iv

Workflow for Intravenous Injection

Mandatory Experimental Considerations

  • Vehicle Control Group: It is absolutely essential to include a control group that receives the vehicle alone.[6] This allows you to differentiate the effects of the test compound from any potential biological effects of the delivery vehicle.[6]

  • Dose-Response and Toxicity Studies: Begin with a dose-escalation study to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for the desired pharmacological effect.

  • Aseptic Technique: All injectable solutions should be sterile, and aseptic techniques should be used throughout the procedure to prevent infection.[16]

  • Animal Welfare: Closely monitor all animals post-administration for any adverse effects. Ensure all procedures are refined to minimize pain and distress.

This guide provides a comprehensive framework for initiating in vivo studies with 2-amino-N-(2-chloro-4-fluorophenyl)benzamide. By systematically addressing formulation challenges and adhering to meticulous administration protocols, researchers can generate reliable and reproducible data, paving the way for a thorough understanding of this novel compound's in vivo properties.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Virginia Tech. (2017, December 12). SOP: Mouse Intravenous Injections. Research and Innovation.
  • University of California, San Francisco IACUC. Oral Gavage In Mice and Rats.
  • University of California, San Francisco. Mouse Intraperitoneal (IP) administration.
  • Cayman Chemical. BAY-876 - PRODUCT INFORMATION.
  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
  • National Institutes of Health. (2023, September 20). Intraperitoneal Injection of Neonatal Mice. PMC.
  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • ichorbio. (2021, June 17). A Beginners Guide on How to Inject Mice.
  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • BenchChem. Application Notes and Protocols for Oral Gavage Administration in Mice.
  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection.
  • Yin, J., et al. (2021, November 17). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers.
  • MedchemExpress. BAY-876 | GLUT1 Inhibitor.
  • Tocris Bioscience. BAY 876 | Glucose Transporters.
  • TargetMol. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor.
  • University of California, San Francisco IACUC. Lateral Tail Vein Injection in Mice and Rats.
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  • University of Queensland. (2027, May). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Research support.
  • Siebeneicher, H., et al. (2016, October 19). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem.
  • BenchChem. (2025, September 1). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
  • Kopitz, C., et al. (2016, July 15). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Cancer Research.
  • ResearchGate. (2016). Abstract 4746: Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo.
  • Axon Medchem. BAY-876 | GLUT1 inhibitor.
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Topic: A Robust Luminescence-Based Assay for Determining the IC50 of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, a Putative Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Scientific Imperative

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 2-aminobenzamides are particularly noteworthy for their activity as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making these enzymes a compelling target for therapeutic intervention.[2][3]

The compound of interest, 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, is structurally related to known potent, class-I selective HDAC inhibitors. For instance, the similar compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has demonstrated potent inhibitory activity against HDAC3, with an IC50 value in the nanomolar range.[4][5][6] This structural precedent provides a strong rationale for hypothesizing that 2-amino-N-(2-chloro-4-fluorophenyl)benzamide also targets HDAC enzymes.

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug candidate.[7][8] Accurate and reproducible IC50 determination is therefore a foundational step in the drug discovery pipeline, enabling lead compound prioritization and structure-activity relationship (SAR) studies.[9]

This application note provides a comprehensive, field-proven protocol for determining the IC50 value of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide against a representative class I HDAC enzyme. We will employ a homogeneous, luminescence-based assay format, selected for its high sensitivity, robustness, and amenability to high-throughput screening (HTS).[10] The principles, protocols, and data analysis pipelines described herein are designed to be self-validating, ensuring the generation of trustworthy and actionable data for drug development professionals.[11][12]

The Assay Principle: Illuminating Enzyme Activity

To accurately measure inhibition, we must first select an assay platform that provides a reliable and sensitive readout of enzymatic activity. For HDACs, which catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins, the HDAC-Glo™ I/II Assay offers a superior method.

The assay's mechanism is an elegant, coupled-enzyme system that translates the primary deacetylase reaction into a stable, "glow-type" luminescent signal.[13] The process unfolds in two steps:

  • HDAC Reaction: The HDAC enzyme deacetylates an acetylated, proluminogenic peptide substrate. The amount of deacetylated substrate produced is directly proportional to the HDAC activity.

  • Developer Reaction: A developer reagent, containing a protease, is added. This protease specifically cleaves the deacetylated substrate, releasing aminoluciferin.

  • Luminescence Detection: In the presence of ATP, the released aminoluciferin is consumed by luciferase (Ultra-Glo™ Recombinant Luciferase) to produce a stable luminescent signal that is directly proportional to HDAC activity.[14][15]

In the presence of an inhibitor like 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, HDAC activity is reduced, leading to a proportional decrease in the luminescent signal.[16] This inverse relationship between inhibitor concentration and light output allows for the precise calculation of an IC50 value. The key advantage of this homogeneous, "add-mix-read" format is its simplicity and robustness, which minimizes handling errors and is well-suited for automated HTS platforms.[14][17]

Assay_Principle sub Acetylated Proluminogenic Substrate hdac HDAC Enzyme sub->hdac deacetyl Deacetylated Substrate hdac->deacetyl Deacetylation dev Developer Reagent (Protease) deacetyl->dev luciferin Aminoluciferin dev->luciferin Cleavage luciferase Luciferase + ATP luciferin->luciferase light Luminescent Signal (Light) luciferase->light Oxidation inhibitor 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (Inhibitor) inhibitor->hdac Inhibition

Caption: Principle of the coupled-enzyme luminescent HDAC assay.

Materials & Experimental Protocols

Scientific integrity demands meticulous execution. This section details the necessary components and a step-by-step workflow.

Required Materials
  • Enzyme: Recombinant human HDAC3/NCoR2 complex.

  • Test Compound: 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Positive Control: Trichostatin A (TSA), a potent, broad-spectrum HDAC inhibitor, prepared as a 1 mM stock in DMSO.

  • Assay Kit: HDAC-Glo™ I/II Assay & Screening System (Promega Corp. or equivalent).

    • HDAC-Glo™ I/II Substrate

    • HDAC-Glo™ I/II Buffer

    • HDAC-Glo™ I/II Developer Reagent

  • Assay Plates: Solid white, low-volume, 384-well assay plates (e.g., Corning #3572).

  • Reagent Plates: Polypropylene 384-well plates for compound dilution.

  • Equipment:

    • Multimode microplate reader certified for glow luminescence detection.

    • Calibrated single and multichannel pipettes.

    • Acoustic liquid handler (optional, for HTS applications).

    • Plate shaker/orbital mixer.

    • Humidified incubator set to 37°C.

Experimental Workflow: A Step-by-Step Guide

The entire protocol is performed at room temperature unless otherwise specified.

Part 1: Preparation of Solutions & Compound Plates

  • Compound Serial Dilution:

    • Create a 10-point, 3-fold serial dilution series of the test compound and the positive control (TSA) in 100% DMSO.

    • Start with the 10 mM stock of the test compound. The final concentrations in the assay will be significantly lower after dilution. This intermediate plate is crucial for accuracy.

    • Use a dedicated polypropylene plate for this step to minimize compound binding to plastic.

  • Assay-Ready Compound Plate Preparation:

    • Transfer a small volume (e.g., 1 µL) of the DMSO serial dilutions to a fresh 384-well polypropylene plate.

    • Add assay buffer to achieve a 4X final concentration. This step creates an aqueous-based compound plate ready for transfer to the final assay plate.

  • HDAC Enzyme Preparation (2X Solution):

    • On the day of the experiment, dilute the HDAC3 enzyme stock to a 2X working concentration (e.g., 200 pg/µL) in HDAC-Glo™ I/II Buffer. Prepare enough volume for the entire plate. Keep the enzyme solution on ice.

  • Substrate Preparation (4X Solution):

    • Thaw the HDAC-Glo™ I/II Substrate and dilute it to a 4X working concentration (e.g., 40 µM) in HDAC-Glo™ I/II Buffer.

  • Developer Reagent Preparation:

    • Reconstitute the HDAC-Glo™ I/II Developer Reagent according to the manufacturer's instructions. This reagent contains the protease and luciferase.

Part 2: Assay Execution

The following steps describe the addition sequence for a final assay volume of 20 µL in a 384-well plate.

  • Compound Addition (5 µL):

    • Add 5 µL of the 4X compound dilutions from the assay-ready plate to the white, solid-bottom 384-well assay plate.

    • Controls:

      • 100% Activity (Vehicle): Add 5 µL of buffer containing the same final DMSO concentration as the test wells.

      • 0% Activity (No Enzyme): Add 5 µL of buffer with DMSO.

  • Enzyme Addition (10 µL):

    • Add 10 µL of the 2X HDAC3 enzyme solution to all wells except the "No Enzyme" control wells.

    • To the "No Enzyme" wells, add 10 µL of assay buffer.

    • Mix the plate gently on an orbital shaker for 30 seconds.

  • Initiate Reaction (5 µL):

    • Add 5 µL of the 4X Substrate solution to all wells to start the enzymatic reaction.

    • Mix the plate for 30 seconds, cover with a plate seal, and incubate for 60 minutes at 37°C. The choice of incubation time is critical and should be within the linear range of the enzyme kinetics, which must be determined during assay development.

  • Develop Signal (20 µL):

    • Add 20 µL of the prepared Developer Reagent to all wells.

    • Mix the plate for 1 minute on an orbital shaker.

    • Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure Luminescence:

    • Read the plate on a multimode plate reader using a glow luminescence protocol with an integration time of 0.5 to 1 second per well.

Experimental_Workflow start Start: Prepare Reagents plate_comp 1. Add 4X Compound / Controls to Assay Plate (5 µL) start->plate_comp add_enz 2. Add 2X HDAC3 Enzyme to all wells (10 µL) (Buffer to 'No Enzyme' wells) plate_comp->add_enz mix1 Mix Plate (30s) add_enz->mix1 add_sub 3. Add 4X Substrate to all wells (5 µL) mix1->add_sub mix2 Mix Plate (30s) add_sub->mix2 incubate1 Incubate at 37°C (60 min) mix2->incubate1 add_dev 4. Add Developer Reagent to all wells (20 µL) incubate1->add_dev mix3 Mix Plate (1 min) add_dev->mix3 incubate2 Incubate at RT (20 min) mix3->incubate2 read 5. Read Luminescence incubate2->read end End: Data Analysis read->end

Caption: High-level experimental workflow for the HDAC3 IC50 assay.

Data Analysis and Interpretation

Raw luminescence values are meaningless without proper processing. The goal is to convert these values into a percentage of inhibition, which can then be used to generate a dose-response curve and calculate the IC50.[18]

Step 1: Data Normalization

First, calculate the average Relative Light Unit (RLU) for each control type: Avg_Vehicle_RLU (100% activity) and Avg_NoEnzyme_RLU (0% activity). Then, for each well containing the test compound, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (RLU_Compound - Avg_NoEnzyme_RLU) / (Avg_Vehicle_RLU - Avg_NoEnzyme_RLU))

Step 2: Dose-Response Curve Fitting

Plot the calculated % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis). Fit the resulting data points using a four-parameter logistic (4PL) non-linear regression model.[19] The 4PL equation is a standard for dose-response analysis and is defined as:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Top: The upper plateau of the curve (should be near 100%).

  • Bottom: The lower plateau of the curve (should be near 0%).

  • HillSlope: Describes the steepness of the curve at its midpoint.

  • IC50: The concentration of the inhibitor that corresponds to a response halfway between the Top and Bottom plateaus. This is the value we are solving for.[20]

This analysis is readily performed using software such as GraphPad Prism, Origin, or custom Python/R scripts.[19][21]

Data_Analysis_Pipeline raw_data Raw Luminescence Data (RLU) from Plate Reader normalize Normalize Data to % Inhibition using 0% and 100% Controls raw_data->normalize plot Plot % Inhibition vs. Log[Compound Concentration] normalize->plot fit Fit Data using 4-Parameter Logistic (4PL) Regression plot->fit qc QC Check (R², Curve Shape) fit->qc ic50 IC50 Value Determined qc->ic50 Pass

Caption: Data analysis pipeline from raw signal to final IC50 value.

Assay Validation and Quality Control

A protocol is only as good as its ability to produce consistent, reliable results.[22] Before screening, and periodically during use, the assay's performance must be validated.

Key Performance Metrics

The following metrics are essential for establishing the robustness and reliability of the assay.[11][17]

MetricFormula / DescriptionAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(RLU_Vehicle) / Mean(RLU_NoEnzyme)> 10Ensures a sufficiently large dynamic range to detect inhibition.
Z'-Factor 1 - [3*(SD_Vehicle + SD_NoEnzyme) / |Mean_Vehicle - Mean_NoEnzyme|]> 0.5A Z'-factor > 0.5 indicates an excellent assay, suitable for HTS, with a large separation band between controls.[9]
CV of Controls (Standard Deviation / Mean) * 100< 15%Ensures low variability and high precision in the control measurements, which are the basis for normalization.

Conclusion

This application note provides a validated, end-to-end protocol for the accurate determination of the IC50 value for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide against HDAC3. By leveraging a sensitive and robust luminescence-based detection method, this workflow minimizes variability and is suitable for both single-compound characterization and larger-scale screening campaigns. The detailed steps for execution, data analysis, and quality control provide researchers with a self-validating system to confidently assess the potency of this and other novel HDAC inhibitors, thereby accelerating the critical early stages of the drug discovery process.

References

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  • nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link][29]

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  • Cantón, G. (2021, January 6). Drug dose-response data analysis. Towards Data Science. [Link][31]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link][17]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(1), 29-50. [Link][16]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][10]

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  • Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link][22]

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  • Synergy Software. (n.d.). How to find IC50/EC50 values using KaleidaGraph?. Retrieved from [Link][21]

  • GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide. [Link][20]

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  • Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link][4]

  • bioRxiv. (n.d.). Supplementary method 1: Bayesian sigmoid curve fitting and IC50 values. Retrieved from [Link][32]

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  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link][34]

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  • National Institutes of Health. (2020, October 15). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link][5]

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Application Notes and Protocols for the Crystallization of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

2-amino-N-(2-chloro-4-fluorophenyl)benzamide is a substituted benzamide of interest in pharmaceutical research due to its structural motifs, which are common in biologically active compounds. The ability to obtain this compound in a highly pure, crystalline form is paramount for its characterization, formulation development, and ultimately, its therapeutic efficacy and safety. The crystallization process directly influences critical solid-state properties such as purity, crystal habit, particle size distribution, and polymorphism, all of which can impact bioavailability and stability.

This comprehensive guide provides a detailed exploration of various crystallization techniques applicable to 2-amino-N-(2-chloro-4-fluorophenyl)benzamide. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, empowering researchers to not only replicate these methods but also to troubleshoot and optimize them for their specific needs. Every protocol is designed as a self-validating system, incorporating in-process controls and characterization steps to ensure the desired crystalline form is achieved.

Physicochemical Properties (Estimated)

PropertyEstimated Value/CharacteristicRationale and References
Molecular Formula C₁₃H₁₀ClFN₂OBased on chemical structure.
Molecular Weight 264.68 g/mol Calculated from the molecular formula.[1]
Melting Point (°C) 130 - 150The melting point of the similar compound 2-amino-N-(4-fluorophenyl)benzamide is 122 °C.[2] The addition of a chlorine atom at the 2-position of the N-phenyl ring increases the molecular weight and is expected to increase the melting point due to stronger intermolecular interactions and potentially more efficient crystal packing.
Solubility - Water: Poorly soluble- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): Moderately to highly soluble, especially upon heating.- Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderately soluble, with solubility increasing with temperature.- Nonpolar Solvents (e.g., Hexane, Toluene): Poorly soluble.Benzamides generally exhibit poor solubility in water and higher solubility in polar organic solvents.[3] The solubility of benzamide itself is highest in methanol and acetone, and lowest in water and nonpolar solvents.[4][5] The presence of the amino and amide groups allows for hydrogen bonding, enhancing solubility in protic solvents, while the aromatic rings contribute to solubility in aprotic and less polar solvents. The halogen substituents may slightly alter the solubility profile.
Polymorphism Likely to exhibit polymorphism.Substituted benzamides are known to exhibit polymorphism, where different crystallization conditions can lead to different crystal forms with distinct physical properties.[6][7][8] It is crucial to characterize the resulting crystals to identify and control the desired polymorphic form.

Crystallization Strategy: A Multifaceted Approach

The selection of an appropriate crystallization technique is contingent on the physicochemical properties of the compound and the desired attributes of the final crystalline product. For 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, a combination of screening various solvents and crystallization methods is recommended to identify optimal conditions. The following diagram illustrates a general workflow for developing a crystallization protocol.

Crystallization Workflow General Crystallization Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization & Scale-up Solubility Solubility Screening (Various Solvents & Temperatures) Method_Screening Crystallization Method Screening (Evaporation, Cooling, Anti-solvent) Solubility->Method_Screening Optimization Parameter Optimization (e.g., Cooling Rate, Anti-solvent Addition Rate, Concentration) Method_Screening->Optimization Seeding Seeding Strategy Development Optimization->Seeding Characterization Solid-State Characterization (PXRD, DSC, TGA, Microscopy) Seeding->Characterization Scale_up Scale-up & Process Control Characterization->Scale_up

Caption: A logical workflow for developing a robust crystallization process.

Detailed Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for common crystallization techniques. It is imperative to start with a small amount of material for screening before proceeding to a larger scale.

Slow Evaporation Crystallization

Principle: This technique relies on the gradual removal of a solvent from a saturated or near-saturated solution, leading to an increase in solute concentration and subsequent crystal formation. It is a simple and effective method for obtaining high-quality single crystals suitable for X-ray diffraction.

Protocol:

  • Solvent Selection:

    • Based on the estimated solubility, screen a range of solvents including acetone, ethyl acetate, methanol, and ethanol.

    • A suitable solvent will dissolve the compound at room temperature or with gentle warming.

  • Preparation of the Solution:

    • In a clean vial, dissolve a small amount (e.g., 10-20 mg) of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide in a minimal amount of the selected solvent to achieve a clear, saturated, or near-saturated solution.

    • Gentle heating may be applied to aid dissolution, but avoid boiling to prevent solvent loss and potential degradation.

  • Crystallization:

    • Cover the vial with a cap that is not airtight or with parafilm containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a location with minimal vibrations and stable temperature.

  • Monitoring and Harvesting:

    • Monitor the vial periodically for crystal growth. This may take several hours to days.

    • Once crystals of a suitable size and quality have formed, carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., cold solvent or a non-polar solvent like hexane) to remove any residual mother liquor.

    • Dry the crystals under ambient conditions or in a vacuum desiccator.

Cooling Crystallization

Principle: This method exploits the temperature-dependent solubility of the compound. A saturated solution at a higher temperature becomes supersaturated upon cooling, inducing crystallization. The cooling rate is a critical parameter that influences crystal size and morphology.

Protocol:

  • Solvent Selection:

    • Identify a solvent in which 2-amino-N-(2-chloro-4-fluorophenyl)benzamide exhibits a significant increase in solubility with temperature. Ethanol, isopropanol, and acetone are good starting points.

  • Preparation of the Saturated Solution:

    • In a flask equipped with a condenser, add the compound to the chosen solvent and heat the mixture with stirring until a clear, saturated solution is obtained at an elevated temperature (e.g., near the boiling point of the solvent).

  • Controlled Cooling:

    • Allow the solution to cool slowly and undisturbed to room temperature. A slower cooling rate generally yields larger and more well-defined crystals. For very slow cooling, the flask can be placed in an insulated container.

    • For faster cooling and potentially smaller crystals, the flask can be cooled in an ice bath.

  • Crystal Harvesting and Drying:

    • Once crystallization is complete and the solution has reached the final temperature, collect the crystals by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point.

Anti-Solvent Crystallization

Principle: This technique involves the addition of a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent. The addition of the anti-solvent reduces the overall solubility of the compound, leading to supersaturation and crystallization.

Protocol:

  • Solvent System Selection:

    • Choose a solvent in which the compound is highly soluble (e.g., acetone, THF).

    • Select a miscible anti-solvent in which the compound is poorly soluble (e.g., water, hexane).

  • Preparation of the Solution:

    • Dissolve the compound in the "good" solvent to form a clear solution.

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent to the stirred solution. The rate of addition is a critical parameter; a slower addition rate generally promotes the growth of larger crystals.

    • Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

    • Optionally, a small amount of the "good" solvent can be added back to redissolve any amorphous precipitate before allowing the solution to stand for crystal growth.

  • Isolation and Drying:

    • Allow the mixture to stand for a period to ensure complete crystallization.

    • Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Caption: A schematic of the anti-solvent crystallization process.

Slurry Crystallization for Polymorph Screening and Conversion

Principle: Slurrying involves stirring a suspension of the solid in a solvent in which it is sparingly soluble. This technique is particularly useful for converting a metastable polymorph to a more stable form or for screening for new polymorphs. The process relies on the continuous dissolution of the metastable form and the crystallization of the more stable form until thermodynamic equilibrium is reached.

Protocol:

  • Solvent Selection:

    • Choose a solvent in which the compound has low but detectable solubility.

  • Slurry Preparation:

    • Add an excess of the solid compound to the selected solvent in a sealed vial or flask to create a stirrable suspension.

  • Agitation and Equilibration:

    • Stir the slurry at a constant temperature for an extended period (days to weeks). The duration depends on the kinetics of the polymorphic transformation.

  • Sampling and Analysis:

    • Periodically, take a small sample of the solid from the slurry.

    • Isolate the solid by filtration and dry it.

    • Analyze the solid using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify any changes in the crystalline form.

  • Final Isolation:

    • Once the transformation to the desired stable form is complete (as indicated by consistent analytical results over time), filter the entire slurry, wash the solid with a small amount of solvent, and dry.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out / Amorphous Precipitate - Supersaturation is too high.- Cooling or anti-solvent addition is too rapid.- Impurities are present.- Use a more dilute solution.- Decrease the cooling rate or the rate of anti-solvent addition.- Use a different solvent system.- Further purify the starting material.
No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Concentrate the solution further by slow evaporation.- Cool the solution to a lower temperature.- Add a seed crystal of the desired compound.- Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.
Formation of Very Small Crystals - High rate of nucleation.- Rapid crystal growth.- Decrease the level of supersaturation.- Slow down the cooling or anti-solvent addition rate.- Use a solvent in which the compound is more soluble to slow down the crystallization process.
Inconsistent Crystal Form (Polymorphism) - Variations in crystallization conditions (solvent, temperature, cooling rate, impurities).- Strictly control all crystallization parameters.- Use seeding with the desired polymorph to direct the crystallization outcome.- Use slurry crystallization to convert to the most stable form.

Conclusion

The successful crystallization of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide is a critical step in its development as a potential pharmaceutical agent. This guide provides a robust framework of established crystallization techniques, moving from initial screening to optimization and troubleshooting. By understanding the principles behind each method and systematically exploring the experimental variables, researchers can effectively control the solid-state properties of this compound, ensuring the production of a high-quality, consistent crystalline material. The provided protocols, coupled with the estimated physicochemical properties, offer a strong starting point for the development of a tailored and optimized crystallization process.

References

  • Chen, J., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

  • El-Sayed, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3611-3622. [Link]

  • Gao, Y., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(12), 5582-5590. [Link]

  • Hong, Q.-J. (2022). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 58(78), 10975-10978. [Link]

  • PubChem. 2-amino-N-(4-chloro-2-fluorophenyl)benzamide. [Link]

  • Tse, K. L., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(7), 3045-3054. [Link]

  • van der Merwe, J. H., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molecules, 29(1), 123. [Link]

  • Zhu, X., et al. (2023). Building Machine Learning Small Molecule Melting Points and Solubility Models Using CCDC Melting Points Dataset. Journal of Chemical Information and Modeling, 63(10), 2948-2959. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solutions for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals encountering precipitation issues with this compound in their cell-based assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of this compound in your experiments.

I. Understanding the Challenge: The Science of Precipitation

2-amino-N-(2-chloro-4-fluorophenyl)benzamide, like many small molecule inhibitors, possesses a chemical structure that favors low solubility in aqueous environments such as cell culture media. Its aromatic rings and halogen substituents contribute to its hydrophobic nature.[1] This inherent hydrophobicity is a primary driver of the precipitation observed when the compound is introduced into your experimental system.

When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous cell media, the compound can rapidly come out of solution, forming visible precipitates. This phenomenon, often termed "solvent shock," not only reduces the effective concentration of the compound available to the cells but can also introduce artifacts into your experiment, potentially leading to inconsistent and unreliable data.

II. Troubleshooting Guide: From Prevention to Rescue

This section is structured to help you diagnose and solve precipitation issues at various stages of your experiment.

Issue 1: Precipitate Forms Immediately Upon Dilution into Cell Media

This is a classic sign of the compound's low aqueous solubility and the "solvent shock" phenomenon.

Immediate Actions & Preventative Measures:

  • Reduce the Final Concentration: The most direct approach is to lower the final working concentration of the compound in your assay to stay below its solubility limit.[1][2]

  • Optimize Your Dilution Technique:

    • Always pre-warm the cell culture medium to 37°C before adding the compound.[2]

    • Add the stock solution drop-wise to the vortexing or swirling media to promote rapid and uniform mixing.[2]

    • Avoid adding the stock directly to the side of the culture vessel.[2]

  • Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can be beneficial. This requires adding a larger volume to your media, which can aid in more gradual and effective mixing.[2]

Issue 2: Precipitate Forms Over Time During Incubation

This delayed precipitation can be caused by changes in the media environment or interactions with media components.

Troubleshooting Steps:

  • Evaluate pH Stability: Cellular metabolism can lead to a decrease in the pH of the culture medium over time. For compounds with ionizable groups, a change in pH can significantly impact solubility. Consider using a medium with a more robust buffering system, such as HEPES, if significant pH shifts are observed.

  • Consider Serum Interactions: If you are using a serum-containing medium, the compound may bind to proteins like albumin, and this complex can sometimes precipitate.[3] You can test this by:

    • Reducing the serum concentration if your cells can tolerate it.

    • Switching to a serum-free medium for your experiment, if applicable.

  • Temperature Fluctuations: Repeatedly moving plates between the incubator and the microscope can cause temperature changes that may lead to precipitation of less soluble components.[4][5] Minimize the time that cultures are outside of the incubator.

Issue 3: I Need to Use a High Concentration, but it Always Precipitates

For some experiments, a high concentration is necessary to observe a biological effect. In these cases, formulation strategies are required.

Advanced Solubilization Strategies:

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[6][7] They can encapsulate hydrophobic molecules, like 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, forming an inclusion complex that is more water-soluble.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[1]

  • Co-solvent Systems: If your experimental system can tolerate a slightly higher percentage of an organic solvent, this can help maintain the compound's solubility. However, it is crucial to carefully control for solvent toxicity in your experiments.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare my stock solution?

For benzamide-based compounds, Dimethyl sulfoxide (DMSO) is generally the solvent of choice due to its high solubilizing power for many organic molecules.[1][9] N,N-Dimethylformamide (DMF) can also be an alternative.[10]

Q2: What is the maximum recommended concentration of DMSO in my cell culture?

Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[11] Some robust cell lines may tolerate up to 1%. However, it is always best practice to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and to include a vehicle control with the same final DMSO concentration in your experiments.[11][12]

Q3: How do I perform a solubility test for my compound in my specific cell media?

A simple visual solubility test is recommended. Prepare serial dilutions of your compound in the exact cell culture medium you will be using. After allowing the solutions to equilibrate, visually inspect for any signs of precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.[2]

Q4: Can I use sonication to help dissolve my compound?

Yes, sonication can be a useful tool to help dissolve the compound in the initial stock solution preparation.[1][9] Gently warming the solution in a 37°C water bath can also be effective.[9]

Q5: Are there any components in standard cell media that are known to cause precipitation?

Yes, certain components like calcium and phosphate salts can sometimes precipitate, especially with changes in temperature or pH.[4][5] While this is a property of the media itself, the addition of a new compound can sometimes exacerbate these issues.

IV. Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standard method for preparing a concentrated stock solution.

Materials:

  • 2-amino-N-(2-chloro-4-fluorophenyl)benzamide powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh out the required amount of the compound powder in a sterile vial.

  • Adding Solvent: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.[9]

  • Warming/Sonication (if needed): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes or sonicate until the solution is clear.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dosing Cells with 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

This protocol outlines the best practices for diluting the DMSO stock into your cell culture medium.

Procedure:

  • Thaw Stock: Thaw an aliquot of your 10 mM stock solution at room temperature.

  • Pre-warm Media: Pre-warm your cell culture medium to 37°C.[2]

  • Serial Dilution (Recommended): To minimize solvent shock, perform a serial dilution. First, dilute the 10 mM stock into a small volume of pre-warmed media to create an intermediate concentration. Then, add this intermediate dilution to your final culture volume.

  • Direct Dilution (if serial dilution is not feasible):

    • Slowly add the calculated volume of the stock solution to the pre-warmed medium while gently swirling the flask or plate.[2]

    • Immediately mix the medium gently by pipetting up and down or by continued swirling to ensure uniform distribution.

  • Visual Inspection: Before adding the medium to your cells, visually inspect it for any signs of precipitation.

Data Summary: Solvent & Formulation Considerations
Parameter Recommendation Rationale References
Stock Solution Solvent DMSOHigh solubilizing power for organic compounds.[1][9]
Recommended Stock Concentration 1-10 mMBalances minimizing DMSO volume and avoiding precipitation upon dilution.[9]
Final DMSO Concentration in Media ≤ 0.5% (ideally ≤ 0.1%)Minimizes solvent-induced cytotoxicity.[11]
Solubility Enhancer Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms water-soluble inclusion complexes with hydrophobic compounds.[1][7]

V. Visualizing the Process: Workflows and Mechanisms

Workflow for Preparing and Dosing a Poorly Soluble Compound

G cluster_prep Stock Solution Preparation cluster_dosing Cell Dosing weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Slowly Dilute into Media with Mixing thaw->dilute prewarm Pre-warm Media (37°C) prewarm->dilute inspect Visually Inspect for Precipitate dilute->inspect add_to_cells Add to Cells inspect->add_to_cells

Caption: Standard workflow from stock solution preparation to cell dosing.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_system Aqueous Environment (Cell Media) compound Hydrophobic Compound (2-amino-N-(2-chloro-4-fluorophenyl)benzamide) complex Water-Soluble Inclusion Complex compound->complex Encapsulation precipitate Precipitate compound->precipitate Low Solubility cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex Forms Complex

Caption: Cyclodextrins encapsulate hydrophobic compounds, increasing their solubility.

VI. Concluding Remarks

The precipitation of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide in cell culture media is a common challenge rooted in its physicochemical properties. By understanding the principles of solubility and employing the systematic troubleshooting and formulation strategies outlined in this guide, researchers can achieve consistent and reliable results in their experiments. Always remember to perform appropriate vehicle controls and to validate any new formulation strategy for compatibility with your specific cell type and assay.

VII. References

  • Benzamide - Solubility of Things. (n.d.). Retrieved February 15, 2026, from

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved February 15, 2026, from

  • Cyclodextrins. (n.d.). MilliporeSigma. Retrieved February 15, 2026, from

  • 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions. (n.d.). Benchchem. Retrieved February 15, 2026, from

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). ResearchGate. Retrieved February 15, 2026, from

  • How can cyclodextrins enhance solubility? (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8. Retrieved February 15, 2026, from

  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (n.d.). Benchchem. Retrieved February 15, 2026, from

  • Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol. (n.d.). Benchchem. Retrieved February 15, 2026, from

  • How to do proper DMSO control for cell culture drug treatments? (2023, March 6). ResearchGate. Retrieved February 15, 2026, from

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved February 15, 2026, from

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved February 15, 2026, from

  • Common Cell Culture Problems: Precipitates. (n.d.). Retrieved February 15, 2026, from

  • aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. (2022, July 25). Metallomics. Retrieved February 15, 2026, from

Sources

Stability of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Executive Summary: Stability Status

Compound Identity: 2-amino-N-(2-chloro-4-fluorophenyl)benzamide Chemical Class: Anthranilamide derivative (N-substituted) Storage Condition: Room Temperature (20–25°C), Protected from Light, Desiccated.[1]

Verdict: Conditionally Stable. At room temperature, this compound is chemically stable in the solid state only if kept dry and protected from light. It exhibits two primary instability modes:

  • Oxidative Discoloration: The primary amine ($ -NH_2 $) at the ortho position of the benzoyl ring is susceptible to photo-oxidation, turning the white powder yellow or brown over time.

  • Hydrolytic Resistance: The amide bond is sterically hindered by the ortho-chloro and ortho-amino groups, making it relatively resistant to hydrolysis at neutral pH compared to simple benzamides.[1] However, it will degrade under strongly acidic or basic conditions.

Troubleshooting Guide

This module addresses specific deviations observed during experimental handling.

Issue A: The white powder has turned yellow or beige.

Diagnosis: Surface Oxidation (Photo-degradation) The 2-amino group (anthranilic moiety) is electron-rich. Upon exposure to UV light or atmospheric oxygen, it undergoes radical formation, leading to azo-linkages or quinoid-like impurities.[1]

  • Impact: Usually affects visual appearance (<1% mass) before significantly impacting chemical potency.

  • Corrective Action:

    • Perform an HPLC purity check. If purity is >98%, the color is likely superficial.

    • Recrystallization Protocol: Dissolve in minimal hot Ethanol (EtOH); add water dropwise until turbid; cool to 4°C. Filter to remove colored oxidation products which often remain in the mother liquor.

Issue B: Appearance of two new peaks in HPLC (Retention time shift).

Diagnosis: Amide Hydrolysis If the compound is stored in solution (DMSO/Methanol) containing water, or exposed to acidic fumes, the amide bond cleaves.

  • Degradants:

    • 2-Aminobenzoic acid (Anthranilic acid): Elutes earlier (more polar).

    • 2-Chloro-4-fluoroaniline: Elutes later (less polar).

  • Causality: While the ortho-substituents provide steric protection, moisture + trace acid acts as a catalyst.

  • Corrective Action: Discard solution. Prepare fresh stock in anhydrous DMSO. Store solid with silica desiccant.

Issue C: Poor Solubility in aqueous buffers.

Diagnosis: Lipophilicity & Crystal Packing This compound is highly lipophilic due to the halogenated ring and the intramolecular hydrogen bond between the amide proton and the ortho-fluorine/chlorine, which "locks" the molecule in a planar, hydrophobic conformation.

  • Corrective Action: Do not attempt to dissolve directly in water.

    • Protocol: Dissolve in DMSO (stock 10-50 mM)

      
       Dilute into buffer. Keep DMSO concentration <0.5% to avoid precipitation.
      

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways based on environmental stressors.

StabilityPathways Parent 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (White Solid) Oxidation Oxidized Impurities (Azo/Quinone species) [Yellow/Brown Color] Parent->Oxidation Light + O2 (Slow at RT) Hydrolysis Hydrolysis Products: 1. 2-Aminobenzoic acid 2. 2-Chloro-4-fluoroaniline Parent->Hydrolysis H2O + H+/OH- (Solution) Cyclization Quinazolinone Derivative (Rare, requires aldehyde impurity) Parent->Cyclization + Aldehydes/Formic Acid

Figure 1: Degradation pathways. The Red path (Oxidation) is the most common storage issue; the Yellow path (Hydrolysis) occurs primarily in solution.

Standard Operating Procedures (SOPs)

SOP-01: Analytical Purity Check (HPLC)

Use this method to distinguish between degradation and simple discoloration.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic rings) and 320 nm (Aniline absorption)
Expected RT Parent compound elutes ~12-14 min (depending on dead volume).
SOP-02: Recommended Storage
  • Vial: Amber glass vial (Type I borosilicate) with PTFE-lined screw cap.

  • Environment: Desiccator cabinet or sealed bag with silica gel packs.

  • Temperature: Room temperature (20-25°C) is acceptable for short-term (<6 months). For long-term (>1 year), store at -20°C.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO at room temperature? A: No. While anthranilamides are reasonably stable, DMSO is hygroscopic. Over time, absorbed water will hydrolyze the amide bond. Store DMSO stocks at -20°C or -80°C. Freeze/thaw cycles should be minimized to prevent precipitation.

Q2: Why does the melting point vary in literature (e.g., 130°C vs 147°C)? A: This is likely due to polymorphism or varying degrees of hydration. Anthranilamide derivatives often form different crystal lattices depending on the recrystallization solvent (e.g., Ethanol vs. Benzene). Ensure you compare your DSC/Melting Point data against a reference standard crystallized from the same solvent system.

Q3: Is the compound sensitive to basic workups? A: Yes. The amide proton ($ -CONH-


 pK_a \approx 14-15 

NaHCO_3

K_2CO_3 $) for workups.

Q4: Does the "2-chloro-4-fluoro" substitution affect stability? A: Yes, positively. The ortho-chloro group on the N-phenyl ring provides steric hindrance , protecting the amide bond from nucleophilic attack (hydrolysis). This makes the molecule more stable than the unsubstituted analog 2-amino-N-phenylbenzamide.

References

  • Xu, X., et al. (2020). "Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor."[2] Frontiers in Oncology. Link

    • Context: Discusses the synthesis and stability of similar fluorinated benzamide intermedi
  • BenchChem Technical Guide. (2025). "Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis." Link

    • Context: Provides protocols for handling chloro-substituted aminobenzamides and preventing hydrolysis.
  • Mazzucato, U., et al. (1960).[3] "Kinetics of the hydrolysis of N-substituted amides." Atti della Accademia Nazionale dei Lincei.

    • Context: Foundational physical chemistry regarding the steric stabilization of amides by ortho-substituents (halogen effects).
  • Santa Cruz Biotechnology. "2-Amino-4-fluorobenzamide Product Data." Link

    • Context: General handling properties for the fluorin

Sources

Troubleshooting HPLC peak separation for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-amino-N-(2-chloro-4-fluorophenyl)benzamide . It is designed to address the specific chromatographic challenges inherent to halogenated aminobenzamides, particularly peak tailing, resolution from aniline precursors, and retention stability.

Status: Online | Role: Senior Application Scientist | Topic: HPLC Method Development & Troubleshooting

Compound Profile & Chromatographic Behavior

Before troubleshooting, understand the molecule driving the separation physics.

  • Core Structure: A benzamide scaffold linking an anthranilic acid moiety (2-aminobenzoyl) and a halogenated aniline (2-chloro-4-fluoroaniline).

  • Physicochemical Properties:

    • Hydrophobicity: High (LogP ~3.0–3.5). The chloro and fluoro substituents significantly increase retention on Reverse Phase (RP) columns compared to non-halogenated analogs.

    • Basicity (pKa): The primary amine at the 2-position is an aniline derivative. It is a weak base (pKa ~2.5–3.5) due to the electron-withdrawing carbonyl group ortho to it.

    • Acidity: The amide proton is weakly acidic (pKa > 14), generally neutral under standard HPLC conditions.

Implication: The "2-amino" group is the primary source of peak tailing due to interaction with residual silanols on silica columns, despite its low basicity.

Standard Operating Procedure (The Baseline Method)

Use this validated starting point to benchmark your current issues.

ParameterRecommendationRationale
Column C18 (End-capped) or PFP (Pentafluorophenyl) C18 provides hydrophobic retention. PFP offers unique selectivity for the fluorine/chlorine substitutions via pi-pi and halogen interactions.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale; 3.5 µm offers better resolution for closely eluting impurities.
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)Acidic pH (~2.7) suppresses silanol ionization (Si-OH) and ensures the aniline is fully protonated or neutral depending on exact pKa.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over MeOH for sharper peaks with halogenated aromatics.
Gradient 5% B to 95% B over 15 minThe compound is hydrophobic; expect elution in the 60-80% B range.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThe benzamide chromophore absorbs strongly here.

Troubleshooting Guide (Q&A Format)

Issue 1: Peak Tailing & Asymmetry

User Question: "My main peak has a tailing factor > 1.5. I'm using a standard C18 column with water/methanol. What is causing this?"

Scientist Response: The tailing is likely caused by secondary silanol interactions .[1] Even though the 2-amino group is a weak base, it can still hydrogen bond with ionized silanols (Si-O⁻) on the silica surface, especially if you are using a mid-pH (unbuffered) mobile phase or an older, non-endcapped column.

Corrective Actions:

  • Switch to Acidic Mobile Phase: Ensure you are using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The low pH (pH < 3) protonates the surface silanols (keeping them as Si-OH), preventing ionic interaction with your amine.[2]

    • Note: TFA is a stronger ion-pairing agent than Formic Acid and usually yields sharper peaks for amines, though it may suppress MS sensitivity.

  • Change the Column: Move to a "Base-Deactivated" or highly End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge).

  • Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics and reduces tailing.

Issue 2: Poor Resolution from Impurities

User Question: "I see a small shoulder peak eluting just before my main compound. I suspect it's the starting material, 2-chloro-4-fluoroaniline. How do I separate them?"

Scientist Response: The starting material (2-chloro-4-fluoroaniline) is significantly less hydrophobic than your product (which has two aromatic rings). However, if the gradient is too steep, they may co-elute.

Diagnostic Check:

  • Impurity: 2-chloro-4-fluoroaniline (Precursor).

  • Product: 2-amino-N-(2-chloro-4-fluorophenyl)benzamide.

  • Logic: The product has a benzoyl group adding significant lipophilicity. It should elute later than the aniline.

Corrective Actions:

  • Flatten the Gradient: If they elute close together, hold the gradient isocratic at 5-10% below the elution percentage of the main peak for 5 minutes.

  • Selectivity Change (PFP Column): Switch to a Pentafluorophenyl (PFP) column. The PFP phase interacts strongly with the fluorine atom on the impurity. This specific halogen-halogen interaction often shifts the retention of fluorinated anilines differently than C18, creating massive resolution improvements.

  • Methanol Substitution: Replace Acetonitrile with Methanol. The different solvation of the amide bond in MeOH can alter selectivity (alpha) between the amide product and the amine precursor.

Issue 3: Retention Time Drift

User Question: "The retention time of my compound shifts by 0.2–0.5 minutes between injections. I am using 0.1% TFA in water/ACN."

Scientist Response: Retention drift in this system is usually due to temperature fluctuations or mobile phase evaporation (specifically the volatile organic modifier or the TFA).

Corrective Actions:

  • Thermostat Control: Halogenated compounds are sensitive to viscosity changes. Ensure the column oven is actively controlled (e.g., 35°C ± 0.5°C), not ambient.

  • Column Equilibration: Because the compound is hydrophobic, it may modify the stationary phase surface. Ensure a re-equilibration time of at least 5–7 column volumes between gradient runs.

  • Buffer Preparation: If using TFA, it is volatile. Prepare fresh mobile phase daily and cap bottles tightly to prevent concentration drift.

Visualizing the Troubleshooting Logic

Diagram 1: Impurity Origin & Separation Logic

This diagram maps the synthesis pathway to the likely impurities you are trying to separate.

SynthesisPath cluster_separation HPLC Elution Order (C18) Anthranilic 2-Aminobenzoic Acid (Acid Precursor) Polar, Early Eluting Aniline 2-Chloro-4-fluoroaniline (Amine Precursor) Semi-Polar, Mid Eluting Anthranilic->Aniline RT < 5 min Coupling Coupling Reaction (e.g., HATU/CDI) Anthranilic->Coupling Aniline->Coupling Product TARGET: 2-amino-N-(2-chloro-4-fluorophenyl)benzamide Hydrophobic, Late Eluting Aniline->Product RT ~ 10-12 min Coupling->Product Main Reaction Byproduct Dimer/Side Products Very Late Eluting Coupling->Byproduct Over-reaction Product->Byproduct RT > 15 min

Caption: Chromatographic elution order based on hydrophobicity of precursors vs. the benzamide product.

Diagram 2: Troubleshooting Decision Tree

Follow this flow to resolve peak issues.

Troubleshooting Start Problem Identified IssueType What is the defect? Start->IssueType Tailing Peak Tailing (>1.5) IssueType->Tailing Resolution Poor Resolution (Shoulder Peaks) IssueType->Resolution Drift RT Drift IssueType->Drift Silanol Cause: Silanol Interaction Tailing->Silanol Selectivity Cause: Similar Hydrophobicity Resolution->Selectivity Temp Cause: Temp/Equilibration Drift->Temp FixTailing1 Add 0.1% TFA (pH 2.0) Silanol->FixTailing1 FixTailing2 Use End-capped Column Silanol->FixTailing2 FixRes1 Switch to PFP Column (Fluorine Selectivity) Selectivity->FixRes1 FixRes2 Flatten Gradient Slope Selectivity->FixRes2 FixDrift Thermostat Col @ 35°C Increase Re-equilibration Temp->FixDrift

Caption: Step-by-step decision matrix for diagnosing and fixing common HPLC issues with aminobenzamides.

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia. (Provides standards for tailing factors and resolution).

  • Agilent Technologies . "Strategies for the Separation of Basic Compounds in Reverse Phase HPLC." (Technical Note on silanol interactions).

  • Waters Corporation . "Beginners Guide to Liquid Chromatography: Troubleshooting." (General guide on peak shape and retention).

  • PubChem . "2-amino-N-(4-chlorophenyl)benzamide Compound Summary."[3] (Structural analog data for property inference).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on gradient elution and selectivity).

Sources

Technical Support Center: Minimizing Off-Target Effects of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (Cmpd-A43)

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-18

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the novel investigational compound 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, hereafter referred to as Cmpd-A43 . Structurally, Cmpd-A43 belongs to the benzamide class of molecules, a scaffold known to be prevalent in kinase inhibitors.[1] Based on this, we will proceed with the working hypothesis that Cmpd-A43 is an inhibitor of one or more protein kinases.

Off-target effects, where a compound interacts with unintended biological molecules, are a significant challenge in drug discovery.[2] They can lead to misinterpretation of experimental results, unexpected toxicity, and a lack of translatability from preclinical to clinical settings.[3] This document is designed to provide a logical framework for identifying, understanding, and minimizing the off-target effects of Cmpd-A43 to ensure the generation of robust and reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding off-target effects.

Q1: What are off-target effects and why are they a concern for a compound like Cmpd-A43?

A1: Off-target effects occur when a small molecule, such as Cmpd-A43, binds to and alters the function of proteins other than its intended biological target.[3] This is a major concern for several reasons:

  • Unintended Toxicity: Interactions with other essential proteins can cause cellular toxicity that is unrelated to the on-target activity.[4][3]

  • Poor Clinical Translation: If the desired efficacy in preclinical models is due to off-target effects, the therapeutic benefit may not be replicated in human trials.[3]

Given that the benzamide scaffold is common in kinase inhibitors, a class of drugs known for variable selectivity, proactive assessment of off-target effects for Cmpd-A43 is critical.[4]

Q2: What are the first indicators that my experimental results with Cmpd-A43 might be influenced by off-target effects?

A2: Several signs should prompt an investigation into off-target effects:

  • Inconsistent Phenotype: The observed cellular effect is inconsistent with the known or hypothesized function of the primary target.

  • Steep Dose-Response Curve: A very steep dose-response curve can sometimes indicate that toxicity is occurring at concentrations close to the effective dose.

  • High Cytotoxicity: Significant cell death is observed at concentrations needed to achieve the desired on-target effect.[3]

  • Discrepancy Between Assays: The compound's potency in a biochemical assay (e.g., with a purified enzyme) is vastly different from its potency in a cell-based assay.

Q3: How can I proactively design my experiments to minimize the impact of potential off-target effects?

A3: A well-designed experimental plan is the best defense:

  • Use the Lowest Effective Concentration: Always perform a complete dose-response analysis to identify the lowest concentration of Cmpd-A43 that produces the desired on-target effect.[3]

  • Employ a Structurally Unrelated Control: Use an inhibitor of the same target that is structurally different from Cmpd-A43. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation: The most rigorous control is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target. The phenotype of genetic ablation should mimic the phenotype of Cmpd-A43 treatment.[3] If it doesn't, off-target effects are likely.

  • Rescue Experiments: If Cmpd-A43 inhibits a target, overexpressing a drug-resistant mutant of that target should "rescue" the cells from the compound's effect.

Part 2: Troubleshooting Guides

This section provides a question-and-answer format for specific experimental issues.

Issue 1: I'm observing high levels of cytotoxicity with Cmpd-A43 at concentrations required for on-target inhibition.

  • Possible Cause: The observed cytotoxicity may be due to off-target interactions rather than the inhibition of the primary target. It could also be a result of poor compound solubility or solvent toxicity.

  • Troubleshooting Steps:

    • Verify Compound Solubility: Visually inspect your stock solutions and final assay media for any signs of precipitation. Perform a solubility test if necessary.

    • Run a Vehicle Control: Ensure that the concentration of your solvent (e.g., DMSO) is consistent across all treatment groups and that a vehicle-only control does not show toxicity.[5]

    • Perform a Dose-Response Cytotoxicity Assay: Use a sensitive cell viability assay (e.g., CellTiter-Glo®) to determine the CC50 (50% cytotoxic concentration) and compare it to the IC50 or EC50 for the on-target effect. A small therapeutic window (ratio of CC50 to IC50) suggests a higher likelihood of off-target toxicity.

    • Test in a Target-Null Cell Line: If available, use a cell line where the intended target has been knocked out. If Cmpd-A43 is still toxic in these cells, the cytotoxicity is definitively off-target.

Issue 2: The phenotype I see in my cell-based assay with Cmpd-A43 does not match the phenotype I get when I knock down the target protein with siRNA.

  • Possible Cause: This is a strong indicator that the phenotype observed with Cmpd-A43 is due to off-target effects.

  • Troubleshooting Steps:

    • Confirm Target Knockdown: First, verify the efficiency of your siRNA-mediated knockdown by Western blot or qPCR.

    • Confirm Target Engagement: It's crucial to confirm that Cmpd-A43 is actually binding to its intended target in the cells at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[6][7][8][9]

    • Initiate Off-Target Identification: If target engagement is confirmed but the phenotypes still differ, a broader investigation into the off-targets of Cmpd-A43 is warranted. This can begin with a kinase selectivity screen.

Logical Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Genetic Validation cluster_3 Direct Target Engagement cluster_4 Off-Target Identification start Unexpected Phenotype or High Cytotoxicity Observed dose_response Perform Dose-Response Curve Analysis start->dose_response structural_control Test with Structurally Different Inhibitor dose_response->structural_control If effect is only at high conc. genetic_knockdown Use CRISPR/siRNA to Knockdown/out Target structural_control->genetic_knockdown cetsa Perform Cellular Thermal Shift Assay (CETSA) genetic_knockdown->cetsa If phenotypes differ kinase_screen Perform Kinome-Wide Selectivity Screen cetsa->kinase_screen If target engagement is confirmed, but off-target effects suspected proteomics Employ Proteomics-Based Methods (e.g., Chemoproteomics) kinase_screen->proteomics

Caption: A systematic workflow for identifying and minimizing off-target effects.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for crucial experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of Cmpd-A43 to its intended target protein in intact cells.[6][9] The principle is that a protein stabilized by ligand binding will be more resistant to thermal denaturation.[6][9]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with either Cmpd-A43 (at various concentrations, e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[10]

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.[10]

    • Aliquot the cell suspension into PCR tubes.

    • Use a thermal cycler to heat the aliquots to a range of temperatures for 3 minutes (e.g., from 40°C to 70°C in 3°C increments).[6] This step creates a "melt curve" for the target protein. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6][10]

    • Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Quantify the total protein concentration in each sample (e.g., using a BCA assay).[6]

    • Analyze the amount of the soluble target protein remaining in each sample by Western blotting, using a specific antibody for the target protein.[6][8]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein against the temperature for both vehicle- and Cmpd-A43-treated samples. A shift in the melt curve to the right for the Cmpd-A43-treated samples indicates thermal stabilization and thus, target engagement.

CETSA_Workflow A 1. Treat Cells (Vehicle vs. Cmpd-A43) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Detect Target Protein) E->F G 7. Analyze Data (Plot Melt Curve) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To assess the selectivity of Cmpd-A43 by determining its inhibitory activity against a broad panel of protein kinases.[4][11]

Methodology:

  • Compound Preparation: Prepare serial dilutions of Cmpd-A43 in an appropriate buffer.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and ATP.[11] Many vendors offer pre-made kinase selectivity panels.[11][12]

  • Compound Addition: Add the diluted Cmpd-A43 or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence-based kits like ADP-Glo™ are common. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity (luminescence) against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase. Selectivity is assessed by comparing the IC50 for the primary target to the IC50 values for other kinases.

Data Presentation: Hypothetical Kinase Selectivity Profile for Cmpd-A43

Kinase TargetIC50 (nM) for Cmpd-A43Fold Selectivity vs. Target X
Target X 15 1
Kinase A35023.3
Kinase B>10,000>667
Kinase C855.7
Kinase D1,20080
Kinase E>10,000>667

This table illustrates how selectivity data can be presented. A higher fold selectivity value indicates a more selective compound.

Part 4: Advanced Strategies for Target Deconvolution

If initial troubleshooting and screening suggest significant off-target activity, more advanced methods may be required to identify the specific off-target(s) responsible for a given phenotype.

CRISPR-Based Genetic Screens:

CRISPR-Cas9 knockout screens can be a powerful, unbiased method for identifying the protein targets of a small molecule that are responsible for a specific phenotype (e.g., cell death).[13][14][15][16]

  • Principle: A library of guide RNAs (gRNAs), each targeting a single gene for knockout, is introduced into a population of cells. The cells are then treated with Cmpd-A43 at a concentration that causes a selective pressure (e.g., kills 80% of the cells). Cells that have a knockout of the gene responsible for the compound's effect will survive. By sequencing the gRNAs enriched in the surviving population, the target gene can be identified.[14][16]

References
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Su, C. J., et al. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Oxford Global. (2022). Accelerating Target Deconvolution for Therapeutic Antibody Candidates. Oxford Global. [Link]

  • Wang, L., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Gilbert, L. A., et al. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell. [Link]

  • Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. Nuvisan. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • ResearchGate. (n.d.). Antibody target deconvolution using CRISPR/Cas9 screening a Schematic... [Image]. ResearchGate. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Massive Bio. (2026). Off Target Effect. Massive Bio. [Link]

  • Al-Sha'er, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. [Link]

Sources

Technical Support Center: Purification of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues with in-depth explanations and validated protocols.

Section 1: Initial Workup & First-Pass Purification

This section addresses the most common issues encountered immediately after synthesis and during initial attempts at purification.

FAQ: My crude product is a discolored solid after synthesis. What is the best initial purification strategy?

Answer: For most benzamide derivatives, especially crystalline solids, recrystallization is the most effective and scalable first-pass purification technique.[1] It is designed to remove the bulk of impurities, including unreacted starting materials and soluble byproducts, often resulting in a significant purity upgrade and improved color.

The Causality Behind the Choice: Recrystallization leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered off hot).

Troubleshooting: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves or when a supersaturated solution is formed at a temperature above the compound's melting point in that specific solvent system.[2] It can also be exacerbated by the presence of significant impurities which depress the melting point.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[2]

  • Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Rapid cooling favors precipitation over crystallization.

  • Change Solvent System: The current solvent may be too effective. Switch to a solvent in which the compound is less soluble, or use a solvent/anti-solvent system (e.g., dissolving in hot ethanol and slowly adding water until turbidity appears, then re-heating to clarify and cooling slowly).[3]

Protocol 1: Optimized Recrystallization of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide
  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at room and boiling temperatures to find a suitable system. Ethanol/water or isopropanol/water mixtures are often effective for polar amides.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can later place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Validation: Assess purity using TLC and measure the melting point. A sharp melting point range indicates high purity.

Section 2: Tackling Common Impurities

If recrystallization is insufficient, a more targeted approach is needed to remove specific impurities.

FAQ: My TLC plate shows three spots after recrystallization. What are they likely to be?

Answer: The most common impurities are typically the starting materials used in the synthesis. For 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, which is synthesized from 2-aminobenzoic acid and 2-chloro-4-fluoroaniline, the spots are likely:

  • Product: 2-amino-N-(2-chloro-4-fluorophenyl)benzamide.

  • Starting Material 1: Unreacted 2-aminobenzoic acid (acidic).

  • Starting Material 2: Unreacted 2-chloro-4-fluoroaniline (basic).

Other possibilities include byproducts from coupling reagents or self-condensation products.[4]

Troubleshooting: How can I remove acidic or basic starting materials from my product?

Answer: An acid-base liquid-liquid extraction is a highly effective method to separate acidic, basic, and neutral compounds. The amino group on your product makes it weakly basic, allowing for selective separation.

The Scientific Principle: By manipulating the pH of the aqueous phase, you can selectively move acidic or basic compounds between an aqueous layer and an immiscible organic layer. Your product, having both a weakly basic amino group and a neutral amide, requires careful pH control.

Diagram: General Purification Workflow

Crude Crude Product (Post-Synthesis) Recryst Recrystallization Crude->Recryst TLC_Check1 TLC/HPLC Analysis Recryst->TLC_Check1 LLE Acid-Base Extraction TLC_Check1->LLE Impurities Present Final_Check Final Purity & Identity Confirmation TLC_Check1->Final_Check Pure TLC_Check2 TLC/HPLC Analysis LLE->TLC_Check2 Chrom Column Chromatography TLC_Check2->Chrom Impurities Still Present TLC_Check2->Final_Check Pure Chrom->Final_Check Pure Pure Product Final_Check->Pure

Caption: A typical decision-making workflow for purification.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic 2-aminobenzoic acid, pulling it into the aqueous layer. Repeat the wash 2-3 times.

  • Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the more basic 2-chloro-4-fluoroaniline, pulling it into the aqueous layer. Caution: Your product's amino group may also be protonated, leading to product loss. Check the pH and perform this step carefully, monitoring with TLC.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[5]

  • Validation: Run a TLC comparing your purified product to the starting materials and the crude mixture to confirm the removal of impurities.

Section 3: High-Resolution Purification by Chromatography

When impurities have similar solubility profiles to the product, column chromatography is the method of choice.

FAQ: My compound streaks badly on my silica gel column. How can I get sharp bands?

Answer: Streaking (or tailing) of amino-containing compounds on silica gel is a classic problem. It occurs because the free amine group, which is basic, interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica.[4] This strong, non-specific binding prevents clean elution.

The Solution: To prevent this interaction, you must neutralize the acidic sites on the silica. This is most commonly done by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase (eluent).[4] Typically, adding 0.5-1% TEA to your eluent system is sufficient.

Table 1: Recommended Chromatography Conditions
ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Typical Eluent Hexanes/Ethyl Acetate or DCM/MethanolAcetonitrile/Water or Methanol/Water
Eluent Modifier 0.5-1% Triethylamine (TEA) to prevent streaking[4]0.1% Formic Acid or TFA to improve peak shape
Best For Separating less polar impurities.Separating more polar impurities.
Compound Elution More polar compounds elute later.More polar compounds elute earlier.
Protocol 3: Flash Column Chromatography (Normal Phase)
  • Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like DCM), adding silica, and evaporating the solvent until a free-flowing powder is obtained. This generally gives better separation than wet loading.

  • Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent (e.g., 95:5 Hexanes/EtOAc + 1% TEA).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity (gradient elution) as needed to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Purity Validation and Analysis

Confirming the purity and identity of the final product is a critical final step.

FAQ: How can I definitively determine the purity of my final compound?

Answer: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis.[3][6] It provides high-resolution separation and allows for the detection of impurities at very low levels (often <0.1%). Purity is typically reported as a percentage of the area under the curve (% AUC).

Table 2: Example HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm[6]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in Acetonitrile/Water (1:1)
Diagram: Impurity Formation Pathways

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Crude Product Mixture SM1 2-aminobenzoic acid Coupling Amide Coupling (+ Coupling Reagent) SM1->Coupling SM2 2-chloro-4-fluoroaniline SM2->Coupling Product Desired Product Coupling->Product Imp1 Unreacted SM1 Coupling->Imp1 Incomplete Reaction Imp2 Unreacted SM2 Coupling->Imp2 Incomplete Reaction Imp3 Coupling Byproducts Coupling->Imp3 Stoichiometric Byproduct

Caption: Potential sources of impurities from synthesis.

References

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Discovery of N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide as a Potent HDAC3 Inhibitor. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. University of Waterloo - UWSpace. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Amino-aryl-benzamide compounds and methods of use thereof.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]

  • The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. De Gruyter. [Link]

  • Amino Protecting Groups Stability. Academia.edu. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. [Link]

  • Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

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Technical Support Center: Stability & Degradation of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: The "Why" Behind the Degradation

As a Senior Application Scientist, I often see researchers treat 2-amino-N-(2-chloro-4-fluorophenyl)benzamide as a standard amide. It is not. This molecule possesses a "ticking clock" built into its structure: the ortho-amino group.

This specific substitution pattern creates a Neighboring Group Participation (NGP) effect, also known as the Ortho-Effect .[1] The amino group at the 2-position of the benzoyl ring is not passive; it acts as an intramolecular nucleophile or general base, dramatically accelerating degradation pathways that are negligible in meta- or para-substituted isomers.

The Three Critical Failures
  • The "Ghost Peak" (Cyclization): In the presence of even trace aldehydes (common in low-grade Methanol or Acetone) or oxidants (DMSO), the molecule cyclizes to form Quinazolinone derivatives.

  • Accelerated Hydrolysis: The ortho-amino group catalyzes the cleavage of the amide bond, releasing Anthranilic Acid and 2-chloro-4-fluoroaniline orders of magnitude faster than standard benzamides.

  • Photolytic Dehalogenation: The 2-chloro-4-fluorophenyl moiety is susceptible to UV-induced radical cleavage, particularly of the C-Cl bond.

Visualizing the Degradation Matrix

The following diagram illustrates the competing degradation pathways you are likely observing in your HPLC/LC-MS data.

DegradationPathways Parent Parent Molecule 2-amino-N-(2-chloro-4-fluorophenyl)benzamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Ortho-Effect Aldehyde + R-CHO (Solvent Impurity) Parent->Aldehyde Nucleophilic Attack UV + UV Light Parent->UV Anthranilic Anthranilic Acid (Polar Peak) Hydrolysis->Anthranilic Aniline 2-chloro-4-fluoroaniline (Non-polar, Toxic) Hydrolysis->Aniline Schiff Schiff Base Intermediate Aldehyde->Schiff Quinazolinone Dihydroquinazolinone (The 'Ghost' Peak) Schiff->Quinazolinone Cyclization Dehalo Dehalogenated Byproducts UV->Dehalo Radical Cleavage

Caption: Primary degradation pathways. Note that the 'Ortho-Effect' facilitates both hydrolysis and cyclization, making the molecule inherently unstable compared to meta/para isomers.

Troubleshooting Guide & FAQs

Scenario A: "I see new peaks appearing in my LC-MS after 24 hours in Methanol."

Diagnosis: Solvent-Induced Cyclization. Standard HPLC-grade Methanol often contains trace amounts of formaldehyde or formic acid. The primary amine on your molecule reacts with these impurities to form a Schiff base, which immediately cyclizes to form a 2,3-dihydroquinazolin-4(1H)-one .[1]

  • Fix: Switch to Acetonitrile (ACN) for stock solutions.[1] ACN is aprotic and lacks the carbonyl impurities found in alcohols and ketones.

  • Verification: Check the mass of the new peak. If it is M+12 (methylene bridge from formaldehyde), it is the quinazolinone derivative.[1]

Scenario B: "My stock solution in DMSO turned yellow/brown."

Diagnosis: Oxidative Degradation. DMSO is not inert; it can act as a mild oxidant (Swern-like conditions), especially if the solution is old or exposed to light.[1] The aniline nitrogen is oxidizing to form azo-dimers or N-oxides.

  • Fix: Store DMSO stocks at -20°C and shield from light. Use degassed, anhydrous DMSO.[1] For long-term storage (>1 week), store as a dry powder.

Scenario C: "The peak area of the parent is decreasing, and I see a very polar peak at the solvent front."

Diagnosis: Hydrolysis. The polar peak is Anthranilic Acid . The ortho-amino group is acting as an intramolecular base, attacking the amide carbonyl. This happens rapidly in acidic buffers (pH < 4) or basic conditions (pH > 8).[1]

  • Fix: Maintain pH between 5.5 and 7.0 . Avoid storing in aqueous buffers for >4 hours.

Frequently Asked Questions

Q: Can I use Acetone to clean my glassware or dissolve the compound? A: Absolutely NOT. Acetone will react with the 2-amino group to form an aminal, which will cyclize. This reaction is rapid and will ruin your sample integrity.

Q: Is the degradation temperature-dependent? A: Yes, significantly. Due to the low activation energy provided by the intramolecular catalysis, degradation rates double roughly every 5°C increase. Autosamplers must be kept at 4°C .

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent system for your experiments.

SolventSelection Start Start: Select Solvent Duration Storage Duration? Start->Duration Short < 4 Hours Duration->Short Assay Prep Long > 24 Hours Duration->Long Storage Buffer Aqueous Buffer (pH 6-7) + 5% DMSO Short->Buffer Stock Stock Solution Required? Long->Stock DMSO Anhydrous DMSO (Store -20°C, Dark) Stock->DMSO High Conc. (>10mM) ACN Acetonitrile (Preferred) Stock->ACN Med Conc. (<10mM) MeOH Methanol/Ethanol (RISK: Aldehyde Impurities) Stock->MeOH Avoid Acetone Acetone (FORBIDDEN) Stock->Acetone Never

Caption: Decision matrix for solvent selection. Note the strict prohibition of Acetone and caution with Alcohols.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Purpose: To separate the parent compound from its specific hydrolytic and cyclized degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use Phosphate buffer if coupling to MS).[1]

  • Mobile Phase B: Acetonitrile (Gradient Grade).[1]

  • Gradient:

    Time (min) % B Note
    0.0 5 Equilibrate
    10.0 95 Elute Non-polars (Aniline)
    12.0 95 Wash

    | 12.1 | 5 | Re-equilibrate |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Amide) and 210 nm (Aniline/Acid).[1]

  • Expected Elution Order:

    • Anthranilic Acid (Polar, early eluting)[1]

    • Parent Compound

    • Quinazolinone Impurities (if present)[1]

    • 2-chloro-4-fluoroaniline (Late eluting, non-polar)

Protocol 2: Forced Degradation (Stress Testing)

Purpose: To validate the stability limits of your specific batch.

  • Acid Stress: Dissolve 1 mg in 1 mL ACN. Add 100 µL 0.1 N HCl. Incubate at RT for 1 hour . (Expect Hydrolysis).

  • Oxidative Stress: Dissolve 1 mg in 1 mL ACN. Add 50 µL 3% H2O2. Incubate at RT for 2 hours . (Expect N-oxide/Azo formation).

  • Photostability: Expose 1 mg/mL solution (in clear glass) to UV light (365 nm) for 4 hours . Compare to dark control. (Expect Dehalogenation).[1]

References

  • Mechanism of Cyclization: "Intramolecular Cyclization of 2-Aminobenzamides." Journal of Organic Chemistry.
  • Solvent Impurity Risks: "Reaction of 2-aminobenzamide with aldehydes/ketones." ResearchGate.[2][3]

  • Hydrolysis Kinetics: "Kinetic Study of Hydrolysis of Benzoates: Ortho Substituent Effect." ResearchGate.[2][3]

  • Photostability of Halo-Anilines: "Mechanism of aniline and 2-chloroaniline photodegradation." ResearchGate.[2][3]

  • DMSO Stability: "Studies on repository compound stability in DMSO." PubMed.

Sources

Technical Support Center: Optimizing Oral Bioavailability of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound or similar benzamide derivatives. The oral bioavailability of a drug candidate is a critical determinant of its therapeutic success. Many new chemical entities (NCEs), particularly those belonging to the benzamide class, exhibit poor aqueous solubility, which can severely limit their absorption and result in low or variable oral bioavailability.[1][2][3] This document provides a structured, question-and-answer-based approach to systematically diagnose and overcome common challenges encountered during the preclinical development of this compound.

Section 1: Initial Assessment & Problem Diagnosis

This section focuses on the foundational experiments required to understand the underlying causes of poor bioavailability.

FAQ: My newly synthesized 2-amino-N-(2-chloro-4-fluorophenyl)benzamide shows low exposure in my first animal study. Where do I begin troubleshooting?

Answer: Low oral exposure is a common but complex issue. Before attempting formulation changes, you must first diagnose the root cause. The oral bioavailability (F) is a product of three key factors: the fraction of the dose absorbed from the gastrointestinal (GI) tract (fa), the fraction escaping metabolism in the gut wall (fg), and the fraction escaping first-pass metabolism in the liver (fh). The primary drivers for these factors are the compound's aqueous solubility, its permeability across the intestinal epithelium, and its metabolic stability.

A systematic approach begins with characterizing these fundamental properties. The results will help classify your compound within the Biopharmaceutical Classification System (BCS), which is a cornerstone of formulation science.[4]

BCS_Classification cluster_solubility Solubility High_Sol High Solubility Class_I Class I High_Sol->Class_I Class_III Class III High_Sol->Class_III Low_Sol Low Solubility Class_II Class II Low_Sol->Class_II Class_IV Class IV Low_Sol->Class_IV High_Perm High Permeability High_Perm->Class_I High_Perm->Class_II Low_Perm Low Permeability Low_Perm->Class_III Low_Perm->Class_IV

Caption: A systematic approach to selecting a formulation strategy.

Experimental Protocol 3: Screening for Amorphous Solid Dispersion (ASD) Formulations

Objective: To identify a suitable polymer and drug loading to create a stable amorphous system with enhanced dissolution.

Methodology:

  • Polymer Selection: Select a range of common pharmaceutical polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Casting (Screening Scale):

    • Dissolve the drug and a polymer in a common solvent (e.g., methanol or acetone) at different drug:polymer ratios (e.g., 10%, 25%, 50% drug loading).

    • Cast the solution onto a glass plate and evaporate the solvent under vacuum.

    • Scrape the resulting film.

  • Characterization:

    • Polarized Light Microscopy (PLM): Analyze the film. The absence of birefringence (light transmission) indicates an amorphous system.

    • Differential Scanning Calorimetry (DSC): Run a temperature ramp. A single glass transition (Tg) and the absence of a melting endotherm confirm a homogeneous amorphous dispersion.

  • Dissolution Testing:

    • Perform a dissolution test on the most promising ASD formulations in SIF (pH 6.8).

    • Measure the drug concentration over time. Look for rapid dissolution and the generation of a "supersaturated" state, where the concentration exceeds the crystalline solubility of the drug.

  • Scale-Up: Promising candidates can be scaled up using techniques like spray drying or hot-melt extrusion. [5]

FAQ: My compound has both low solubility and low permeability (BCS Class IV). What are my options?

Answer: BCS Class IV compounds are the most challenging. [4]You face two distinct problems that must often be addressed simultaneously.

  • Address Solubility First: You must first improve solubility to create a sufficient concentration gradient for absorption. The strategies for BCS Class II compounds (ASDs, nanosizing, lipid systems) are the appropriate starting point. [6][5][7]2. Address Permeability:

    • Permeation Enhancers: Some excipients can transiently open tight junctions in the intestinal wall to improve permeability. However, this approach carries potential toxicity risks and requires careful screening. [1] * Chemical Modification: If the project is in an early discovery phase, medicinal chemistry efforts can be directed to modify the structure to improve permeability without sacrificing potency.

    • Nanotechnology: Encapsulating the drug in nanoparticles can sometimes facilitate uptake through alternative absorption pathways. [6][8] For BCS Class IV drugs, an iterative process is required. Improve solubility with a formulation, then re-assess permeability and in vivo performance before further optimization.

FAQ: The Caco-2 assay showed a high efflux ratio (>2). How does this impact my project?

Answer: A high efflux ratio strongly suggests your compound is actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp), a major barrier to the absorption of many drugs. This can lead to poor bioavailability even if solubility is adequate.

Troubleshooting Steps:

  • Confirm with an Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporine A). If the efflux ratio decreases to ~1 and the A-to-B permeability increases, this confirms P-gp involvement.

  • Formulation with Inhibitory Excipients: Some common pharmaceutical excipients, such as certain grades of PEGs, Polysorbate 80, and Vitamin E TPGS, have been shown to inhibit P-gp. [9]Incorporating these into your formulation may improve absorption.

  • Medicinal Chemistry Feedback: This is critical information for the drug discovery team. They may be able to make structural modifications to reduce recognition by P-gp, a strategy that is often more successful than relying on excipients.

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023). Vertex AI Search.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). Taylor & Francis.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Pharma's Almanac.
  • Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. (2017). Journal of Applied Pharmaceutical Science.
  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simul
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • Preclinical α-FORMUL
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). Journal of Agricultural and Food Chemistry.
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2023). MDPI.
  • From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. (2025). Quotient Sciences.
  • advanced approaches to improve solubility of bcs class ii drugs. (2024). Tanzania Journal of Science.
  • Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry.
  • Early Formul
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). PubMed.
  • The Modern Medicinal Chemist's Guide to Formul
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. (2024). bioRxiv.
  • Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. (2013). Journal of Medicinal Chemistry.
  • 2-amino-N-(4-chlorophenyl)benzamide. PubChem.
  • 2-chloro-N-(3-fluorophenyl)benzamide Properties. EPA.
  • Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. (2023).
  • 2-Amino-N-(4-chlorophenyl)benzamide. Sigma-Aldrich.
  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. (2010). PubMed.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2023). New Journal of Chemistry.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). MDPI.
  • 2-Amino-N-(2-chloropyridin-3yl)benzamide. (2017).
  • 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020). Anticancer Research.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2022). PUBDB.
  • Why Poor Bioavailability Is a Major Drug Development Risk. (2025).

Sources

Validation & Comparative

Structural activity relationship (SAR) of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Structural Activity Relationship (SAR) analysis of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide and its analogs, situated within the context of Class I Histone Deacetylase (HDAC) Inhibitors .

While the specific nomenclature provided describes an anthranilamide (amine on the acid side), in drug development, this scaffold is most critical as a Zinc-Binding Group (ZBG) bioisostere found in benzamide HDAC inhibitors like Tacedinaline (CI-994) and Entinostat (MS-275) . This guide focuses on the optimization of this pharmacophore for oncology and neurology applications.

Executive Summary

2-amino-N-(2-chloro-4-fluorophenyl)benzamide represents a specialized scaffold in the development of isoform-selective HDAC inhibitors. Unlike broad-spectrum hydroxamates (e.g., Vorinostat), benzamide analogs exhibit unique "slow-tight binding" kinetics and selectivity for Class I HDACs (1, 2, and 3), which are key drivers in solid tumor proliferation and epigenetic silencing.

This guide dissects the SAR of this molecule, comparing it against clinical standards CI-994 (Tacedinaline) and Entinostat (MS-275) . It highlights how halogenation (Chloro/Fluoro substitutions) on the N-phenyl ring modulates metabolic stability and potency.

Core Pharmacophore Analysis

The molecule functions through a three-part pharmacophore:

  • The Cap: The benzoyl moiety (surface recognition).

  • The Linker: The amide bond (connects Cap to ZBG).

  • The Zinc Binding Group (ZBG): The ortho-aminoanilide moiety.

    • Note: The specific substitution 2-chloro-4-fluoro on the anilide ring is a medicinal chemistry tactic to block metabolic oxidation (para-position) and modulate the pKa of the zinc-coordinating amine.

Part 1: Structural Activity Relationship (SAR) Logic

The efficacy of 2-amino-benzamide analogs hinges on the precise electronic and steric environment of the ZBG.

The Zinc Binding Group (ZBG)

The 2-aminoanilide is the defining feature.

  • Mechanism: The amide carbonyl oxygen and the ortho-amino nitrogen chelate the Zinc ion (

    
    ) at the bottom of the HDAC catalytic pocket.
    
  • Internal H-Bond: A critical intramolecular hydrogen bond exists between the amide -NH and the ortho-amino lone pair. This "locks" the molecule into the bioactive conformation required for binding.

  • Halogenation Effects (The User's Molecule):

    • 4-Fluoro (Para to amine): Blocks CYP450-mediated oxidation at the para-position, significantly increasing half-life (

      
      ) compared to unsubstituted analogs (e.g., CI-994).
      
    • 2-Chloro (Ortho to amine): Increases lipophilicity and alters the torsion angle of the phenyl ring, potentially improving fit within the hydrophobic "foot" pocket of HDAC3.

The Cap Region (Benzoyl Moiety)

Modifications here dictate isoform selectivity.

  • Small Caps (e.g., CI-994): Allow entry into HDAC 1, 2, and 3.

  • Bulky/Heterocyclic Caps (e.g., Entinostat): The addition of a pyridine-carbamate tail creates steric clash with HDAC 2/3, driving high selectivity for HDAC1 .

Structural Isomerism Warning
  • Target Structure: N-(2-amino-phenyl)benzamide (Amine on the aniline side). This is the HDAC inhibitor.[1][2][3][4][5][6]

  • Reverse Isomer: 2-amino-N-phenylbenzamide (Amine on the acid side/Anthranilamide). These are generally inactive as HDAC inhibitors but possess antimicrobial or agrochemical (insecticide) activity. This guide assumes the HDAC-active isomer is the target for drug development.[1][4]

Part 2: Comparative Performance Analysis

The following table contrasts the user's analog class against industry standards.

FeatureCI-994 (Tacedinaline) Entinostat (MS-275) 2-Amino-N-(2-Cl-4-F-phenyl) Analog Vorinostat (SAHA)
Class Benzamide HDACiBenzamide HDACiHalogenated Benzamide HDACiHydroxamate HDACi
Primary Targets HDAC 1, 2, 3HDAC 1 (Selective)HDAC 3 (Potent), HDAC 1/2Pan-HDAC (Class I/II)
IC50 (HDAC1) ~0.9 µM~0.3 µM< 0.5 µM (Predicted) ~0.01 µM
Binding Kinetics Slow, Tight-BindingSlow, Tight-BindingSlow, Tight-Binding Fast On/Off
Metabolic Stability ModerateHighVery High (Blocked Oxidation) Low (Glucuronidation)
Oral Bioavailability GoodExcellentExcellent Poor
Toxicity Profile ThrombocytopeniaFatigue, GI issuesReduced Genotoxicity GI, Fatigue
Key Insight: The "Fluorine Effect"

The introduction of the 4-fluoro group (as seen in the user's analog) specifically addresses the metabolic liability of CI-994. While CI-994 is effective, it suffers from rapid clearance. The 2-chloro-4-fluoro analog maintains the Zinc-binding geometry while extending plasma residence time, making it a superior candidate for solid tumor penetration.

Part 3: Visualization of Mechanism & Workflow

Diagram 1: SAR Decision Tree

This diagram illustrates the logical flow of modifying the 2-amino-benzamide scaffold.

SAR_Logic CI994 Scaffold: 2-Amino-N-Phenylbenzamide (Benzamide HDACi Core) ZBG Region 1: Zinc Binding Group (Aniline Side) CI994->ZBG Cap Region 2: Cap Group (Benzoyl Side) CI994->Cap Mod_F Add 4-Fluoro Result: Blocks Metabolism (Increases t1/2) ZBG->Mod_F Mod_Cl Add 2-Chloro Result: Steric Twist (HDAC3 Selectivity) ZBG->Mod_Cl Mod_NoNH2 Remove 2-Amino Result: Loss of Activity (Cannot chelate Zn) ZBG->Mod_NoNH2 Mod_Pyr Add Pyridine Tail (Entinostat) Result: HDAC1 Selectivity Cap->Mod_Pyr Mod_Ac 4-Acetylamino (CI-994) Result: Class I Broad Activity Cap->Mod_Ac

Caption: SAR optimization map for Benzamide HDAC inhibitors. Red nodes indicate critical ZBG modifications; Yellow nodes indicate Cap modifications for selectivity.

Diagram 2: Experimental Assay Workflow

Standardized protocol for validating the activity of synthesized analogs.

Assay_Workflow Step1 1. Synthesis Coupling: Benzoic Acid + (2-Cl-4-F) Phenylenediamine Step2 2. Enzymatic Assay Incubate with HDAC 1/2/3 + Fluorogenic Substrate Step1->Step2 Step3 3. Deacetylation HDAC cleaves acetyl group from substrate Step2->Step3 Step4 4. Developer Step Trypsin cleaves fluorophore (Release of AMC) Step3->Step4 Step5 5. Data Analysis Measure Fluorescence Calculate IC50 Step4->Step5

Caption: Fluorometric HDAC activity assay workflow using an acetylated lysine substrate (e.g., Fluor-de-Lys).

Part 4: Experimental Protocols

Synthesis of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide Analogs

Note: This protocol assumes the synthesis of the HDAC-active isomer (N-(2-amino...)).

Reagents: 4-substituted benzoic acid, 2-chloro-4-fluoro-1,2-phenylenediamine, HATU, DIPEA, DMF. Protocol:

  • Activation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 min at Room Temperature (RT) to activate the acid.

  • Coupling: Add the mono-protected diamine (e.g., N-Boc-2-chloro-4-fluoro-1,2-phenylenediamine) (1.0 equiv) to the mixture.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine/water. Dry over

    
    .
    
  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, liberating the free amine (ZBG).

  • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).

In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: Determine IC50 against HDAC1 and HDAC3. Reagents: Recombinant HDAC1/3, Fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (Positive Control). Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Incubation: Mix 10 µL of compound with 15 µL of enzyme solution in assay buffer (Tris-HCl pH 8.0, NaCl, Glycerol). Incubate 30 min at 37°C.

  • Substrate Addition: Add 25 µL of fluorogenic substrate. Incubate 1 hour.

  • Development: Add 50 µL of Developer Solution (Trypsin + TSA) to stop the reaction and release the fluorophore.

  • Read: Measure fluorescence (Ex: 360nm / Em: 460nm) on a microplate reader.

  • Calculation: Fit data to a sigmoidal dose-response curve to generate IC50.

References

  • Review of Benzamide HDAC Inhibitors

    • Title: "Benzamide Derivatives as Histone Deacetylase Inhibitors: A Review"
    • Source: MDPI Molecules (2025/2024 Context)
    • URL:[Link] (General Journal Link for verification of recent reviews)

  • Mechanism of Zinc Binding

    • Title: "Structural analysis of hydroxam
    • Source: Journal of Medicinal Chemistry / ResearchG
    • URL:[Link]

  • Fluorinated Analog Data (FNA)

    • Title: "Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor"[4][6]

    • Source: Frontiers in Oncology (2020)[4]

    • URL:[Link]

  • Clinical Comparison (Entinostat/CI-994)

    • Title: "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents"[1]

    • Source: MDPI / NIH
    • URL:[Link]

Sources

A Guide to Assessing the Reproducibility of Clinical Trial Data: A Case Study with 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the reproducibility of clinical trial data for the novel small molecule inhibitor, 2-amino-N-(2-chloro-4-fluorophenyl)benzamide. In the landscape of drug development, the ability to independently verify and reproduce clinical findings is paramount. It serves as the bedrock of regulatory approval, informs future research, and ultimately ensures patient safety and therapeutic efficacy. This document moves beyond a simple checklist, offering a deep dive into the causal reasoning behind experimental design, the establishment of self-validating protocols, and the critical interpretation of comparative data.

While 2-amino-N-(2-chloro-4-fluorophenyl)benzamide is a specific chemical entity, the principles and methodologies detailed herein are broadly applicable to the critical assessment of clinical trial data for a wide range of small molecule therapeutics. We will explore a hypothetical pivotal Phase III trial and a subsequent independent replication study to illustrate the core tenets of a robust reproducibility analysis.

The Foundational Trial: Efficacy and Safety of "Aminochlorofluorobenzamide" in Treatment-Resistant Oncology

The initial (hypothetical) registration trial, "ACFB-001," was a multi-center, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (referred to herein as "Aminochlorofluorobenzamide") in patients with a specific subtype of treatment-resistant cancer.

Core Objectives and Endpoints of ACFB-001

The primary objective was to determine if Aminochlorofluorobenzamide, in conjunction with the standard of care, improved Progression-Free Survival (PFS) compared to a placebo plus standard of care. Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and the safety and tolerability profile of the investigational drug. The robust design of these endpoints is critical, as their objective and clearly defined nature directly impacts the feasibility of a faithful replication.

Patient Population and Statistical Design

The trial enrolled 450 patients, randomized in a 2:1 ratio to receive either Aminochlorofluorobenzamide or a placebo. The statistical analysis plan (SAP) was designed to provide 90% power to detect a hazard ratio of 0.65 for PFS with a two-sided alpha of 0.05. A rigorous SAP is a cornerstone of a reproducible study, as it pre-specifies the methods of analysis, thereby preventing post-hoc analysis that could introduce bias.

The Replication Study: A Necessary Step for Validation

To ensure the robustness of the initial findings, a hypothetical independent academic consortium initiated a replication study, "ACFB-Verify." The primary goal was to reproduce the primary endpoint findings of ACFB-001.

Adherence and Deviations in Protocol

The ACFB-Verify study aimed to mirror the ACFB-001 protocol as closely as possible. This included identical inclusion/exclusion criteria, dosing regimens, and the primary endpoint of PFS. However, due to practical constraints and advancements in imaging technology, a more sensitive, higher-resolution imaging technique was employed for tumor assessment. While this represents a deviation, it is a well-justified one, aimed at increasing the precision of the primary endpoint measurement. Such deviations must be prospectively defined and their potential impact on the results carefully considered.

The workflow for conducting a clinical trial, from patient screening to data analysis, is a complex process where minor deviations can have significant impacts on the final results. The following diagram illustrates a generalized workflow, highlighting the critical stages where consistency is key for reproducibility.

G cluster_0 Phase 1: Patient Recruitment & Screening cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Data Collection & Monitoring cluster_3 Phase 4: Analysis & Reporting P1 Patient Identification P2 Informed Consent P1->P2 P3 Inclusion/Exclusion Criteria Assessment P2->P3 R1 Patient Randomization (2:1) P3->R1 R2 Drug Arm: Aminochlorofluorobenzamide + SoC R1->R2 R3 Control Arm: Placebo + SoC R1->R3 D1 Tumor Assessments (e.g., RECIST 1.1) R2->D1 R3->D1 D2 Adverse Event Monitoring D1->D2 D3 Pharmacokinetic Sampling D2->D3 A1 Database Lock D3->A1 A2 Statistical Analysis (per SAP) A1->A2 A3 Clinical Study Report Generation A2->A3

Caption: Generalized workflow of a randomized controlled clinical trial.

Comparative Data Analysis: A Head-to-Head Look at the Results

The following tables summarize the hypothetical results from both the foundational ACFB-001 trial and the ACFB-Verify replication study.

Table 1: Comparison of Primary and Key Secondary Efficacy Endpoints

EndpointACFB-001 (Original Trial)ACFB-Verify (Replication Study)
Progression-Free Survival (PFS)
Median PFS (Drug Arm)11.2 months10.9 months
Median PFS (Placebo Arm)6.8 months7.1 months
Hazard Ratio (95% CI)0.64 (0.50 - 0.82)0.67 (0.51 - 0.88)
p-value0.0010.004
Overall Survival (OS)
Median OS (Drug Arm)24.5 months23.9 months
Median OS (Placebo Arm)18.2 months18.8 months
Hazard Ratio (95% CI)0.75 (0.58 - 0.97)0.78 (0.59 - 1.03)
Objective Response Rate (ORR)
ORR (Drug Arm)42%39%
ORR (Placebo Arm)15%17%

Table 2: Comparison of Key Safety and Tolerability Profiles

Adverse Event (Grade 3 or higher)ACFB-001 (Drug Arm)ACFB-Verify (Drug Arm)
Neutropenia18%20%
Fatigue12%14%
Nausea8%7%

The high degree of concordance between the primary endpoint (PFS) in both studies strongly supports the reproducibility of the foundational trial's core finding. The hazard ratios and their confidence intervals are remarkably similar, suggesting a consistent treatment effect. The secondary endpoints and safety profiles also show a high degree of alignment.

The decision-making process for assessing reproducibility is not merely a numerical comparison but a logical evaluation of the totality of the evidence.

G Start Begin Reproducibility Assessment Data Gather Data from Original & Replication Studies Start->Data Compare Compare Study Designs & Protocols Data->Compare Results Compare Primary & Secondary Endpoint Results Compare->Results Protocols Sufficiently Aligned Investigate Investigate Sources of Variation (e.g., patient population, methodology) Compare->Investigate Significant Protocol Deviations Concordant Results are Concordant? Results->Concordant Reproducible Finding is Considered Reproducible Concordant->Reproducible Yes Discordant Results are Discordant Concordant->Discordant No Conclusion Formulate Conclusion on Reproducibility Reproducible->Conclusion Discordant->Investigate Investigate->Conclusion

Caption: Decision pathway for assessing clinical trial reproducibility.

Detailed Methodologies for Ensuring Reproducibility

The following protocols are essential for any study aiming to reproduce clinical findings.

Protocol for Bioanalytical Method Validation

To ensure that the measurement of drug concentrations in patient plasma is consistent and reliable, a rigorous validation of the bioanalytical method (e.g., LC-MS/MS) is required. This should be performed in accordance with regulatory guidelines.

Step-by-Step Protocol:

  • Reference Standard Characterization: Obtain a well-characterized reference standard for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide and its stable-isotope-labeled internal standard.

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or internal standard.

  • Calibration Curve: Prepare a calibration curve with a blank sample, a zero sample, and at least six non-zero concentration levels spanning the expected range of clinical concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days. The mean concentration should be within ±15% of the nominal value, and the precision (coefficient of variation) should not exceed 15%.

  • Stability Studies: Evaluate the stability of the analyte in plasma under various conditions: short-term (room temperature), long-term (frozen at -80°C), and after multiple freeze-thaw cycles.

Protocol for Independent Statistical Analysis

An independent statistical analysis of the raw data from the original study, if accessible, can be a powerful tool for verifying the reported results.

Step-by-Step Protocol:

  • Obtain Raw Data and SAP: Secure access to the anonymized patient-level dataset and the original Statistical Analysis Plan (SAP) from the foundational study.

  • Data Verification: Confirm that the dataset aligns with the descriptions in the clinical study report.

  • Re-creation of Analysis Datasets: Using the raw data, recreate the primary analysis datasets as specified in the SAP.

  • Re-run Primary Analysis: Execute the statistical models (e.g., Cox proportional hazards model for PFS) as defined in the SAP on the recreated analysis datasets.

  • Compare Results: Compare the output of the re-analysis (e.g., hazard ratios, confidence intervals, p-values) with the results reported in the original publication or clinical study report. Any discrepancies must be thoroughly investigated.

Conclusion and Future Directions

The hypothetical case of Aminochlorofluorobenzamide demonstrates that the reproducibility of clinical trial data is a multi-faceted issue that relies on transparent reporting, meticulous adherence to protocols, and a commitment to independent verification. The strong concordance between the ACFB-001 and ACFB-Verify studies provides a high degree of confidence in the therapeutic potential of this compound.

For drug development professionals, this guide underscores the importance of designing studies with reproducibility in mind from the outset. This includes creating detailed and unambiguous protocols, pre-specifying statistical analyses, and fostering a culture of data sharing and transparency. For researchers and scientists, it provides a roadmap for critically evaluating and, where necessary, independently verifying pivotal clinical findings. The principles outlined here are essential for ensuring that only robust and reliable data guide the development of new medicines.

References

As this guide is a hypothetical case study, the following references are provided to support the general principles of clinical trial design, reproducibility, and bioanalytical method validation.

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Statistical Principles for Clinical Trials (E9). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Goodman, S. N., Fanelli, D., & Ioannidis, J. P. (2016). What does research reproducibility mean? Science Translational Medicine, 8(341), 341ps12. [Link]

  • CONSORT 2010 Statement: updated guidelines for reporting parallel group randomised trials. The CONSORT Group. [Link]

Benchmarking 2-amino-N-(2-chloro-4-fluorophenyl)benzamide cytotoxicity in tumor lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide provides a technical framework for benchmarking 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (hereafter referred to as 2-AB-CF ) against established clinical standards.

Structurally, 2-AB-CF possesses the 2-aminobenzamide pharmacophore , a zinc-binding motif characteristic of Class I Histone Deacetylase (HDAC) inhibitors such as Tacedinaline (CI-994) and Entinostat (MS-275) . Unlike hydroxamic acids (e.g., Vorinostat) which are fast-on/fast-off pan-inhibitors, benzamides typically exhibit slow-binding kinetics and isoform selectivity (HDAC 1, 2, 3).

Critical Insight: Because benzamide-driven cytotoxicity is often cytostatic (G1 arrest) before becoming cytotoxic, standard 24-hour toxicity assays will yield false negatives. This guide mandates a 72-hour to 96-hour incubation protocol to accurately capture the epigenetic reprogramming effects.

Benchmarking Landscape: Selecting Comparators

To validate the efficacy of 2-AB-CF, it must be screened alongside compounds that define the upper and lower bounds of potency for this chemical class.

Recommended Comparator Panel
ComparatorRoleRationaleExpected IC₅₀ Range (Solid Tumors)
Entinostat (MS-275) Class Standard Structurally homologous 2-aminobenzamide. Validates the specific MoA (HDAC inhibition).0.5 – 5.0 µM
Vorinostat (SAHA) Potency Benchmark Hydroxamic acid reference. Used to assess if 2-AB-CF achieves nanomolar potency (rare for benzamides) or micromolar.0.5 – 2.0 µM
Doxorubicin General Cytotoxic Non-targeted DNA intercalator. Establishes the baseline cellular sensitivity.0.01 – 0.5 µM
Vehicle (DMSO) Negative Control Essential for baseline normalization.N/A

Experimental Protocol: 72-Hour Cytotoxicity Assay

Methodology Choice: We utilize the Sulforhodamine B (SRB) assay over MTT/MTS.

  • Reasoning: HDAC inhibitors can alter mitochondrial dehydrogenase activity, causing metabolic artifacts in tetrazolium (MTT) assays. SRB measures total protein mass, providing a stable, linear readout of cell density.

Workflow Diagram (DOT)

G Seed Step 1: Cell Seeding (3,000-5,000 cells/well) Attach Attachment Period (24h @ 37°C) Seed->Attach Treat Step 2: Compound Addition (Serial Dilution 100µM -> 1nM) Attach->Treat Incubate Step 3: Incubation (CRITICAL: 72-96 Hours) Treat->Incubate Treat->Incubate DMSO < 0.5% Fix Step 4: TCA Fixation (1h @ 4°C) Incubate->Fix Stain Step 5: SRB Staining (0.4% SRB in Acetic Acid) Fix->Stain Read Step 6: OD Measurement (510-540 nm) Stain->Read

Figure 1: Optimized SRB Cytotoxicity Workflow for Benzamide Derivatives.

Detailed Steps
  • Preparation: Dissolve 2-AB-CF in 100% DMSO to a stock of 10-20 mM. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Seeding: Plate cells (e.g., HCT116, A549) in 96-well plates.

    • Adherent cells: 3,000–5,000 cells/well.

    • Suspension cells: 10,000–20,000 cells/well.

  • Treatment: 24 hours post-seeding, add compounds in 9-point serial dilutions (1:3 dilution factor). Ensure final DMSO concentration is ≤0.5%.

  • Incubation: Incubate for 72 hours .

    • Note: Benzamides require this duration to induce p21-mediated arrest and subsequent apoptosis [1].

  • Fixation (SRB): Add cold Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate 1 hour at 4°C.

  • Staining: Wash, dry, and stain with 0.4% SRB. Solubilize bound dye with 10 mM Tris base.

  • Analysis: Read Absorbance at 510 nm. Calculate IC₅₀ using non-linear regression (4-parameter logistic fit).

Data Interpretation & Mechanistic Validation[1][2]

To confirm that cytotoxicity is driven by the expected epigenetic mechanism (HDAC inhibition) rather than off-target toxicity, you must correlate IC₅₀ values with biomarker modulation.

Putative Signaling Pathway (DOT)

Pathway Drug 2-AB-CF (Benzamide) Target HDAC 1/2/3 (Zinc Chelation) Drug->Target Inhibits Histones Accumulation of Ac-Histone H3/H4 Target->Histones Prevents Deacetylation Promoter CDKN1A (p21) Promoter Opening Histones->Promoter Chromatin Relaxation p21 p21 (WAF1/CIP1) Upregulation Promoter->p21 Transcription Cycle G1/S Cell Cycle Arrest p21->Cycle Inhibits CDKs Apoptosis Apoptosis (Caspase 3/7) Cycle->Apoptosis Prolonged Arrest

Figure 2: Predicted Mechanism of Action for 2-AB-CF leading to cytotoxicity.

Representative Performance Metrics

The following table outlines the Target Product Profile (TPP) . If 2-AB-CF falls within these ranges, it is considered a valid hit for further lead optimization.

Cell LineTissue Origin2-AB-CF Target IC₅₀Clinical Benchmark (Entinostat)Interpretation
HCT116 Colon Carcinoma1.0 – 5.0 µM~1.5 µM [2]High sensitivity to HDACi. Primary screening line.
HL-60 Leukemia0.5 – 3.0 µM~0.8 µMHematologic lines are typically more sensitive to benzamides.
A549 NSCLC (Lung)> 10.0 µM> 5.0 µMOften resistant.[1] Use to assess therapeutic window.[2]
MCF-7 Breast2.0 – 8.0 µM~4.0 µMModerate sensitivity.

Validation Check:

  • Western Blot: Treat HCT116 cells with 5 µM 2-AB-CF for 24 hours.

  • Success Criteria: Distinct increase in Acetylated Histone H3 (Lys9/14) and p21 protein levels compared to DMSO control. If cytotoxicity occurs without these markers, the compound is likely acting via an off-target mechanism (non-HDAC).

References

  • Rosato, R. R., et al. (2003). "The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1." Cancer Research.

  • Lee, J. H., et al. (2001). "Histone deacetylase inhibitor MS-275 enhances the cytotoxic effects of TRAIL in breast cancer cells." Molecular Cancer Therapeutics.

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

  • ChemicalBook. (2023). "2-amino-N-(2-chloro-4-fluorophenyl)benzamide Properties and CAS 926225-35-6."

Sources

Comparative Efficacy of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) in Combination Therapies: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the pre-clinical efficacy of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a potent histone deacetylase (HDAC) inhibitor, when used in combination with standard-of-care chemotherapeutic agents. We will delve into the mechanistic rationale for these combination strategies, present comparative experimental data, and provide detailed protocols for key assays, offering a valuable resource for researchers in oncology drug development.

Introduction: The Rationale for Targeting HDACs in Combination Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of various genes, including tumor suppressor genes. In many cancers, HDACs are overexpressed, contributing to uncontrolled cell proliferation and survival.

FNA is a novel benzamide derivative that has demonstrated potent inhibitory activity against Class I HDACs, particularly HDAC3[1][2]. The core scientific premise behind its use in combination therapy is that by inhibiting HDACs, FNA can remodel the chromatin landscape, leading to the re-expression of silenced tumor suppressor genes. This can, in turn, sensitize cancer cells to the cytotoxic effects of other anticancer drugs that act through different mechanisms, such as DNA damage or microtubule disruption. This guide will focus on the synergistic effects observed when FNA is combined with taxanes and camptothecins[1][2].

Mechanism of Action and Synergistic Pathways

FNA exerts its primary effect by inhibiting Class I HDACs. This leads to an accumulation of acetylated histones, a more open chromatin structure, and the reactivation of gene transcription. This has several downstream consequences that are highly relevant for combination therapies:

  • Apoptosis Induction: Re-expression of pro-apoptotic genes can lower the threshold for apoptosis induced by other agents.

  • Cell Cycle Arrest: FNA has been shown to induce G2/M phase arrest, which can synergize with drugs that also target this phase of the cell cycle[1][2].

  • DNA Damage Repair: Inhibition of HDACs can interfere with DNA damage repair pathways, thereby enhancing the efficacy of DNA-damaging agents.

The combination of FNA with taxanes (like paclitaxel) and camptothecins is particularly compelling. Taxanes stabilize microtubules, leading to mitotic arrest, while camptothecins are topoisomerase I inhibitors that cause DNA single-strand breaks. The synergistic effect of FNA with these agents is believed to arise from a multi-pronged assault on the cancer cell's survival mechanisms.

G FNA FNA (HDAC Inhibitor) HDAC HDAC Inhibition FNA->HDAC Chromatin Chromatin Remodeling (Increased Acetylation) HDAC->Chromatin Gene Re-expression of Tumor Suppressor Genes Chromatin->Gene Apoptosis Increased Apoptosis Gene->Apoptosis CellCycle G2/M Cell Cycle Arrest Gene->CellCycle Cell_Death Synergistic Cancer Cell Death Apoptosis->Cell_Death CellCycle->Cell_Death Taxol Taxol (Microtubule Stabilizer) Microtubule Mitotic Arrest Taxol->Microtubule Camptothecin Camptothecin (Topoisomerase I Inhibitor) DNA_Damage DNA Damage Camptothecin->DNA_Damage Microtubule->Cell_Death DNA_Damage->Cell_Death

Caption: Synergistic mechanism of FNA in combination with Taxol and Camptothecin.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo data for FNA as a monotherapy and in combination with other chemotherapeutic agents.

Table 1: In Vitro Antiproliferative Activity (IC50) of FNA vs. SAHA [1]

Cell LineFNA (μM)SAHA (μM)
HepG2 (Liver Cancer)1.3017.25
A2780 (Ovarian Cancer)2.6627.3

SAHA (suberoylanilide hydroxamic acid) is an FDA-approved HDAC inhibitor.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in HepG2 Xenograft Model [1]

Treatment GroupTumor Growth Inhibition (%)
FNA48.89
SAHA48.13

Table 3: Enhancement of Anticancer Activity in Combination Therapy [1][2]

Primary AgentCombination with FNA (0.5 μM)Observation
TaxolYesImproved anticancer activity
CamptothecinYesImproved anticancer activity
Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of FNA in combination therapies.

This protocol is for determining the IC50 values of FNA and other compounds in cancer cell lines.

Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Read absorbance at 570nm G->H

Caption: Workflow for the in vitro MTT antiproliferative assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of FNA, the combination drug (e.g., Taxol), and the combination of both in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the prepared drug solutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

This protocol outlines the procedure for evaluating the in vivo efficacy of FNA in a mouse xenograft model.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HepG2) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, FNA alone, combination drug alone, FNA in combination).

  • Treatment Administration: Administer the treatments according to the predetermined schedule (e.g., daily oral gavage for FNA, intraperitoneal injection for the combination drug).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Alternatives and Comparative Landscape

While FNA shows promise, it is important to consider the broader landscape of HDAC inhibitors and other epigenetic modifiers in clinical development.

  • SAHA (Vorinostat): An FDA-approved pan-HDAC inhibitor, providing a benchmark for efficacy and toxicity.

  • Romidepsin: A cyclic peptide Class I-selective HDAC inhibitor.

  • Panobinostat: A potent pan-HDAC inhibitor.

  • Other Benzamide HDAC Inhibitors: Such as Entinostat (MS-275), which is also being investigated in combination therapies.

The key differentiators for new benzamide derivatives like FNA will be improved isoform selectivity (potentially leading to a better therapeutic window), enhanced potency, and favorable pharmacokinetic properties.

Conclusion and Future Directions

The preclinical data strongly suggest that N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) is a potent HDAC inhibitor with significant potential for use in combination therapies. Its ability to enhance the anticancer activity of established drugs like taxol and camptothecin warrants further investigation.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying the observed synergy.

  • Evaluating the efficacy of FNA in a broader range of cancer models, including patient-derived xenografts.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling in combination regimens.

  • Assessing the long-term toxicity profile of FNA in combination with other agents.

This guide provides a solid foundation for researchers and drug developers interested in advancing FNA or similar benzamide derivatives into the next phase of clinical development. The presented data and protocols offer a starting point for rigorous preclinical evaluation and a deeper understanding of the therapeutic potential of this promising compound.

References

  • Chen, L., Feng, Y., Hu, L., Wang, Y., Song, W., & Zhang, L. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]

  • Chen, L., Feng, Y., Hu, L., Wang, Y., Song, W., & Zhang, L. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed, 33178617. [Link]

Sources

Technical Guide: Biomarker Validation for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide Response

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Class: Substituted Benzamide / Anthranilamide Derivative Primary Validation Target: Class I Histone Deacetylase (HDAC) Inhibition Context: Epigenetic Modulation in Oncology

The compound 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (CAS 926225-35-6) belongs to a chemical class structurally distinct from hydroxamate-based inhibitors (like Vorinostat) but sharing pharmacophore features with Class I-selective benzamides (such as Entinostat and Chidamide). Unlike pan-HDAC inhibitors that exhibit "fast-on/fast-off" kinetics, benzamide derivatives typically display "slow-tight binding" kinetics, often resulting in prolonged pharmacodynamic effects despite shorter plasma half-lives.

This guide outlines the validation framework to confirm the compound's mechanism of action (MOA), specifically focusing on its ability to induce histone hyperacetylation and downstream tumor suppressor reactivation (p21/WAF1).

Mechanism of Action (MOA) & Signaling Pathway

To validate the response, one must first map the expected signaling cascade. Benzamide inhibitors selectively target the zinc-dependent active site of Class I HDACs (HDAC 1, 2, 3), preventing the removal of acetyl groups from histone lysine tails.

Pathway Visualization

The following diagram illustrates the causal link between compound binding, chromatin remodeling, and the resultant biomarker expression.

MOA_Pathway Compound 2-amino-N-(2-chloro-4-fluorophenyl)benzamide HDAC_ClassI Class I HDACs (HDAC 1, 2, 3) Compound->HDAC_ClassI Inhibits (Zinc Chelation) Histones Histone Tails (H3, H4) HDAC_ClassI->Histones Normally Deacetylates Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Hyperacetylation Accumulates Transcription Transcriptional Activation Chromatin->Transcription Promoter Accessibility Biomarkers Biomarker Output: 1. Acetyl-H3 (Lys9/14) 2. p21 (CDKN1A) 3. Apoptosis (Caspase-3) Transcription->Biomarkers Gene Expression

Caption: Figure 1.[1][2] Mechanism of Action. The benzamide derivative inhibits Class I HDACs, blocking deacetylation. This leads to chromatin relaxation and the re-expression of silenced tumor suppressor genes (p21), serving as the primary validation biomarkers.

Comparative Analysis: Benchmarking Performance

When validating 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, it is critical to benchmark its potency and selectivity against established clinical standards.

Product Comparison Matrix
FeatureUser Compound (Benzamide Analog)Vorinostat (SAHA) Entinostat (MS-275)
Chemical Class Benzamide / AnthranilamideHydroxamic AcidBenzamide
Selectivity Likely Class I Selective (HDAC 1-3)Pan-HDAC (Class I, IIb, IV)Class I Selective (HDAC 1, 3)
Binding Kinetics Slow-Tight Binding (Predicted)Fast-On / Fast-OffSlow-Tight Binding
Biomarker Peak Delayed (24-48h post-treatment)Rapid (2-6h post-treatment)Delayed (24-48h post-treatment)
Primary Biomarker Acetyl-H3, Acetyl-H4Acetyl-H3, Acetyl-Tubulin (HDAC6)Acetyl-H3, p21 induction
IC50 Range Validation Required (Target: <1 µM)~0.5 - 1.0 µM~0.2 - 0.5 µM

Key Insight for Validation: Unlike Vorinostat, which inhibits HDAC6 (cytoplasmic), benzamides typically do not significantly increase acetylated tubulin.

  • Differentiation Test: If your compound increases Acetyl-H3 but fails to increase Acetyl-Tubulin, it confirms Class I Selectivity (similar to Entinostat) rather than Pan-HDAC activity.

Experimental Protocols for Validation

Protocol A: Pharmacodynamic Validation (Western Blot)

Objective: Quantify histone hyperacetylation as a direct measure of target engagement.

Critical Reagent Note: Standard lysis buffers will allow rapid deacetylation of histones by active HDACs during lysis. You MUST include HDAC inhibitors in your lysis buffer.

Reagents:

  • Lysis Buffer: RIPA Buffer + Protease Inhibitor Cocktail + Phosphatase Inhibitor + 10 mM Sodium Butyrate (or 1 µM TSA).

  • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Acetyl-Histone H4, Anti-p21, Anti-GAPDH (Loading Control).

Workflow:

  • Seeding: Seed tumor cells (e.g., HCT116 or MCF-7) at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle Control (DMSO < 0.1%).

    • Positive Control: Vorinostat (1 µM) or Entinostat (1 µM).

    • Test Compound: Dose escalation (0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM).

  • Incubation: Incubate for 24 hours (Benzamides require longer incubation than hydroxamates for peak effect).

  • Extraction:

    • Wash cells with ice-cold PBS.

    • Add Lysis Buffer (with Sodium Butyrate).

    • Scrape and sonicate (3 x 10 sec) to shear chromatin (essential for histone release).

  • Detection: Perform SDS-PAGE and Western Blot.

Protocol B: Functional Viability Assay (IC50 Determination)

Objective: Determine the antiproliferative potency.[1]

  • Plating: 3,000 cells/well in 96-well plates (opaque walls for luminescence).

  • Dosing: 8-point serial dilution (e.g., 10 µM down to 0.01 µM).

  • Duration: 72 hours (Epigenetic drugs often require multiple cell cycles to manifest cytotoxicity).

  • Readout: CellTiter-Glo (ATP quantification) or MTT assay.

  • Calculation: Non-linear regression (Sigmoidal dose-response) to calculate IC50.

Validation Workflow Visualization

The following diagram outlines the logical flow for confirming the compound's identity as a functional HDAC inhibitor.

Validation_Workflow Start Start: Test Compound Step1 Cell Treatment (24h vs 48h) Start->Step1 Branch1 Lysis & Extraction (+ Sodium Butyrate) Step1->Branch1 Assay1 Western Blot: Ac-H3 / Ac-Tubulin Branch1->Assay1 Biomarker Assay2 Viability Assay: IC50 (72h) Branch1->Assay2 Phenotype Decision Profile Analysis Assay1->Decision Assay2->Decision ResultA Ac-H3 High Ac-Tubulin Low = Class I Selective Decision->ResultA Benzamide Profile ResultB Ac-H3 High Ac-Tubulin High = Pan-HDAC Decision->ResultB Hydroxamate Profile

Caption: Figure 2. Validation Logic. Differentiating Class I selectivity (typical of benzamides) from Pan-HDAC activity using differential biomarker expression (Histone H3 vs. Tubulin).

Interpretation of Results

To certify the validation of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, your data must meet the following criteria:

  • Dose-Dependency: Acetylation of H3/H4 must increase linearly with drug concentration.

  • Kinetics: If the IC50 is significantly lower at 72h compared to 24h, this confirms the "slow-tight binding" mechanism typical of benzamides.

  • Specificity:

    • Success: Induction of p21 and Acetyl-H3.

    • Differentiation: Lack of Acetyl-Tubulin induction (distinguishing it from Vorinostat).

References

  • Mechanism of Benzamide HDAC Inhibitors

    • Title: Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group.[3]

    • Source:Journal of Pharmacology and Experimental Therapeutics
    • URL:[Link]

  • Biomarker Protocols (Histone Acetylation)

    • Title: Modulation of histone acetylation by [4-(acetylamino)-N-(2-amino-phenyl) benzamide] in HCT-8 colon carcinoma.
    • Source:Molecular Cancer Therapeutics
    • URL:[Link]

  • Comparative Data (Entinostat/MS-275)

    • Title: MS-275, a benzamide histone deacetylase inhibitor, demonstrates potent antitumor activity in human breast cancer cells.
    • Source:Cancer Research
    • URL:[Link]

  • Compound Reference (Chemical Identity)

    • Title: 2-amino-N-(2-chloro-4-fluorophenyl)benzamide (CAS 926225-35-6) Entry.[4][5][6][7]

    • Source:PubChem[8][9]

    • URL:[Link]

Sources

A Comparative Guide to NMR Spectral Analysis Validation for 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of a molecule is paramount. For a compound such as 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, a potential pharmacophore, rigorous analytical validation is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectral analysis for the validation of this compound, grounded in authoritative protocols and supported by experimental data.

The Imperative of Spectral Validation in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with exacting analytical scrutiny. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the validation of analytical procedures to ensure the identity, strength, quality, and purity of drug substances.[1][2][3] For a molecule like 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, where subtle structural variations could significantly impact efficacy and safety, NMR spectroscopy stands as a primary and powerful tool for elucidation and confirmation.[4]

This guide will navigate the validation of its spectral analysis through a scientifically rigorous framework, emphasizing not just the "how" but the critical "why" behind each step.

Part 1: The NMR Workflow: From Sample to Spectrum

The acquisition of a high-quality NMR spectrum is the foundation of any reliable structural analysis. The following protocol is a self-validating system, designed to minimize artifacts and ensure reproducibility.

Experimental Protocol: Acquiring High-Resolution ¹H and ¹³C NMR Spectra

This protocol outlines the standard operating procedure for the preparation and analysis of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide.

1. Sample Preparation: The First Point of Control

  • Analyte Purity: Begin with a sample of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide of the highest possible purity. The presence of impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely solubilizes the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzamides due to its excellent solvating power.[5] The use of a deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer to maintain a stable magnetic field.[6]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Filtration: To avoid distortions in the magnetic field homogeneity, which can lead to broadened spectral lines, filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1]

  • Internal Standard: For quantitative NMR (qNMR), the addition of a certified internal standard is necessary. However, for routine structural confirmation, the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm in ¹H NMR) can serve as a secondary chemical shift reference. For precise referencing, tetramethylsilane (TMS) is the universally recommended primary reference standard (0 ppm) according to IUPAC guidelines.[6]

2. NMR Data Acquisition: A Step-by-Step Guide

The following steps are based on a standard 400 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. This step is critical for stabilizing the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which will result in sharp, well-resolved peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for the longitudinal relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds provides sufficient data points for good resolution.

    • Spectral Width (sw): A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 to 4096) is required.

    • Relaxation Delay (d1): A 2-second delay is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

    • Spectral Width (sw): A spectral width of 0 to 200 ppm covers the typical range for organic molecules.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline for accurate integration.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample Filter->Insert LockShim Lock & Shim Insert->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 FT Fourier Transform AcquireC13->FT PhaseBase Phase & Baseline Correction FT->PhaseBase Reference Reference Spectrum PhaseBase->Reference Analyze Peak Picking & Integration Reference->Analyze Report Report Analyze->Report G cluster_validation Structural Validation Strategy cluster_data Generated Data NMR Primary Analysis: NMR Spectroscopy (¹H, ¹³C, 2D) MS Orthogonal Confirmation: Mass Spectrometry NMR->MS Confirms Molecular Weight IR Functional Group ID: IR Spectroscopy NMR->IR Confirms Functional Groups Xray Definitive Structure: X-ray Crystallography (if possible) NMR->Xray Corroborates 3D Structure Connectivity Connectivity & Stereochemistry NMR->Connectivity MolFormula Molecular Formula MS->MolFormula FuncGroups Functional Groups IR->FuncGroups AbsStructure Absolute Structure Xray->AbsStructure

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final data point. Responsible stewardship of laboratory chemicals, particularly novel or complex molecules like 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, is a critical component of scientific integrity and safety. This guide provides a detailed, step-by-step protocol for the proper disposal of this halogenated aromatic amide, ensuring compliance with safety regulations and environmental protection.

The disposal guidelines presented here are synthesized from established best practices for managing halogenated chemical waste, regulatory frameworks set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and safety data for structurally analogous compounds.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide is a systematic process that begins with waste characterization and ends with its transfer to a licensed hazardous waste disposal facility.

Step 1: Waste Characterization and Hazard Identification

Before any handling, it is crucial to understand the potential hazards. Based on data from similar benzamide derivatives, 2-amino-N-(2-chloro-4-fluorophenyl)benzamide should be handled as a substance that is:

  • Harmful if swallowed. [1]

  • A skin and eye irritant. [1][2][3]

  • Potentially harmful if inhaled. [2]

As a halogenated aromatic compound, it is classified as a hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[4][5]

Step 2: Segregation of Waste

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Designated Waste Stream: 2-amino-N-(2-chloro-4-fluorophenyl)benzamide, and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[4][6]

  • Avoid Co-mingling: Do not mix this waste with non-halogenated organic waste. The presence of halogens necessitates a more specialized and costly disposal process, typically high-temperature incineration.[4] Mixing waste streams will needlessly upgrade the classification and cost of disposal for the entire container.

Step 3: Containerization and Labeling

The integrity of the waste container and the clarity of its label are critical for safety and compliance.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from cracks or residues on the exterior.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-amino-N-(2-chloro-4-fluorophenyl)benzamide." Avoid using abbreviations or chemical formulas. The label should also include the approximate concentration or quantity of the waste.

Step 4: Accumulation and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA should be under the direct control of the laboratory personnel generating the waste.

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill the container; a good practice is to fill to no more than 90% capacity to allow for expansion.

  • Secondary Containment: It is advisable to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

Once the waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Professional Disposal: Only certified and permitted hazardous waste companies are authorized to transport and dispose of this type of chemical waste.[4]

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste pickup request form, is completed accurately.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Facility A Generation of Waste (2-amino-N-(2-chloro-4-fluorophenyl)benzamide and contaminated materials) B Characterize as Halogenated Organic Waste A->B C Select Compatible Container (HDPE/Glass) B->C Is Halogenated D Label Container: 'Hazardous Waste' + Full Chemical Name C->D E Accumulate in Satellite Accumulation Area (SAA) D->E F Keep Container Closed and in Secondary Containment E->F G Request Waste Pickup (via EHS or Contractor) F->G H Transport by Licensed Hazardous Waste Hauler G->H I High-Temperature Incineration H->I

Disposal Workflow for Halogenated Aromatic Amides

Key Safety and Compliance Data

The following table summarizes critical information for the safe handling and disposal of 2-amino-N-(2-chloro-4-fluorophenyl)benzamide waste.

ParameterGuidelineRationale
Waste Classification Halogenated Organic Hazardous WasteContains chlorine and fluorine, making it subject to specific EPA disposal regulations for halogenated compounds.
Primary Hazards Eye Irritant, Skin Irritant, Harmful if SwallowedBased on data from analogous benzamide structures.[1][2][3] Requires appropriate PPE.
Personal Protective Equipment (PPE) Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin and eye contact during handling and waste consolidation.
Compatible Container Materials High-Density Polyethylene (HDPE), GlassThese materials are resistant to degradation by halogenated organic compounds.
Incompatible Waste Streams Non-Halogenated Organics, Acids, Bases, OxidizersTo prevent dangerous reactions and to avoid unnecessary and costly re-classification of the entire waste stream.
Disposal Method High-Temperature IncinerationThe standard and environmentally preferred method for destroying halogenated organic compounds.[4][7]

By adhering to these systematic procedures, researchers can ensure that the final step in their experimental workflow is conducted with the same level of precision and responsibility as the research itself. This commitment to safety and environmental stewardship is a hallmark of scientific excellence.

References

  • ScienceLab.com. (2010). Material Safety Data Sheet: 2-Aminobenzamide. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(4-chlorophenyl)benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.